Triadimenol A
Description
Historical Context of Triazole Fungicides and Triadimenol (B1683232) Development
The development of organic fungicides marked a significant advancement in agriculture, moving from inorganic mixtures like copper salts to more targeted solutions. apsnet.org A major milestone was the discovery of systemic fungicides, which are absorbed and transported within the plant, offering more comprehensive protection. acs.org The breakthrough for controlling major cereal diseases came in the 1970s with the development of triazole fungicides by Bayer. apsnet.orgresearchgate.net
The first commercial triazole, triadimefon (B1683231), was introduced in 1973. researchgate.netapsnet.org This was soon followed by the development of its reduction product, triadimenol. apsnet.org These compounds set a new standard for disease control in crops due to their systemic properties and broad spectrum of activity. apsnet.orgacs.org The 1,2,4-triazole (B32235) derivatives, including triadimenol, were found to be particularly effective for controlling phytopathogenic fungi. acs.org
Significance of Triadimenol A as an Agricultural Fungicide
Triadimenol is a broad-spectrum, systemic fungicide with significant agricultural applications. ontosight.aiepa.gov It is effective against a wide variety of fungal diseases, particularly powdery mildews, rusts, and various bunts and smuts that affect cereal crops like wheat, barley, and oats. ontosight.ainih.gov Its use also extends to other crops such as fruits, vegetables, and brassicas. awiner.comnih.gov
The significance of triadimenol lies in its systemic action. ontosight.aiawiner.com It is absorbed by the plant's roots and leaves and is translocated through the plant's tissues, particularly to new growth. fao.orgscbt.com This internal protection is crucial for managing diseases that have already infected the plant (curative action) and for preventing future infections (protective action). nih.govfao.org The mechanism of action involves the inhibition of the lanosterol (B1674476) 14α-demethylase enzyme, which is a critical step in the ergosterol (B1671047) biosynthesis pathway in fungi. ontosight.aiontosight.ai The disruption of this pathway leads to the failure of fungal cell membrane development, thereby stopping the infection. awiner.com
Stereochemical Uniqueness of this compound and its Research Implications
Triadimenol possesses a complex stereochemistry that has significant implications for its fungicidal activity. The molecule has two chiral centers, which results in four distinct stereoisomers. aidic.itmichberk.com These isomers exist as two pairs of diastereomers, which are designated based on their spatial configuration. aidic.it Commercial triadimenol is typically produced as a mixture of these diastereomers, with modern formulations containing an approximate 80:20 ratio of the more active diastereomer A to the less active diastereomer B. aidic.itwho.int
Research has demonstrated a high degree of stereoselectivity in the biological activity of triadimenol isomers. The fungicidal potency can vary dramatically between the different stereoisomers. michberk.comresearchgate.net Specifically, the (1S,2R)-isomer has been found to be up to 1,000 times more active against fungi than the other three stereoisomers. michberk.comresearchgate.net This highlights that the specific three-dimensional structure of the molecule is crucial for its interaction with the target enzyme in the fungus.
Table 1: Properties of Triadimenol Stereoisomers This table summarizes the different stereoisomers of Triadimenol and their relative fungicidal activity.
| Diastereomer Pair | Stereoisomer Configuration | Relative Fungicidal Activity |
| A (threo/erythro) | (1S,2R) | Very High (Reported as 1000x more potent) michberk.comresearchgate.net |
| A (threo/erythro) | (1R,2S) | Low to Moderate |
| B (erythro/threo) | (1S,2S) | Low |
| B (erythro/threo) | (1R,2R) | Low |
Overview of Current Research Gaps and Future Directions for this compound
Despite its long history of use, research into triadimenol continues, with several identified gaps and future directions. A primary area of concern is the lack of comprehensive data on the effects of triadimenol on non-target organisms within complex agricultural ecosystems. nih.gov Much of the existing research has been conducted in laboratory settings, which may not fully represent environmental conditions. nih.gov
A significant research gap is the detailed understanding of the environmental behavior and effects of the individual stereoisomers. usask.caresearchgate.net Since the isomers exhibit different biological activities, more research is needed on their separate environmental fate, persistence, and potential for bioaccumulation. usask.camichberk.com Furthermore, the synergistic effects of triadimenol when combined with other pesticides commonly used in agriculture are not fully understood and require further investigation. researchgate.net
Future research directions include:
Enantioselective Synthesis: Developing cost-effective methods for synthesizing the single, most active enantiomer of triadimenol to improve efficacy and reduce environmental application rates. michberk.com
Analogue Development: Synthesizing and evaluating novel analogues of triadimenol to search for compounds with improved biological activity or different target spectrums. tandfonline.comresearchgate.net
Environmental Fate of Isomers: Conducting detailed studies on the degradation, transformation, and transport of individual triadimenol stereoisomers in soil and water systems. usask.caresearchgate.net
Long-Term, Low-Dose Exposure Studies: Investigating the potential long-term ecological impact of low-dose triadimenol exposure, which is representative of environmental residues. usask.ca
Table 2: Key Research Findings on this compound This table outlines significant research findings related to Triadimenol's efficacy, stereoselectivity, and environmental interactions.
| Research Area | Key Finding | Implication |
| Mechanism of Action | Inhibits the P450 enzyme (CYP51), blocking the conversion of lanosterol to ergosterol. aidic.it | Disrupts fungal cell wall formation, leading to broad-spectrum fungicidal activity. aidic.it |
| Stereoselectivity | The (1S,2R) isomer is significantly more fungicidally active than the other three isomers. michberk.comresearchgate.net | The majority of the commercial product's activity comes from a single stereoisomer. |
| Systemic Activity | Absorbed by roots and leaves and translocated throughout the plant, including to new growth. fao.orgscbt.com | Provides comprehensive protection, including curative and eradicant action against established infections. nih.gov |
| Environmental Transformation | Microbial degradation of triadimefon in soil produces triadimenol with a different stereoisomer ratio than commercial triadimenol. researchgate.net | Environmental exposure and risk may differ from that predicted by studying the commercial formulation alone. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,12-13,19H,1-3H3/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZVSMNPJJMILC-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]([C@@H](N1C=NC=N1)OC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904096, DTXSID101044618 | |
| Record name | erythro-Triadimenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (alphaR,betaS)-beta-(4-Chlorophenoxy)-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101044618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70585-35-2, 89482-17-7, 89497-66-5 | |
| Record name | Triadimenol, erythro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070585352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triadimenol A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089482177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | erythro-Triadimenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (alphaR,betaS)-beta-(4-Chlorophenoxy)-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101044618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1RS,2SR)-Triadimenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIADIMENOL, ERYTHRO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL415E9UMN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Stereoselective Production of Triadimenol a
General Synthetic Routes to Triadimenol (B1683232)
The primary industrial synthesis of triadimenol involves the reduction of its precursor, triadimefon (B1683231). This process converts a ketone functional group in triadimefon into a secondary alcohol, which characterizes triadimenol.
Precursor Compounds and Reaction Pathways
The principal precursor for the synthesis of triadimenol is (RS)-1-(4-chlorophenoxy)-1-(1H-1,2,4-triazol-1-yl)-3,3-dimethyl-butan-2-one , commonly known as triadimefon . wikipedia.org The core reaction pathway is the reduction of the carbonyl group (C=O) of triadimefon to a hydroxyl group (-CH-OH), yielding triadimenol. This reduction introduces a new chiral center, leading to the formation of diastereomers.
The general reaction can be depicted as follows:
Triadimefon + Reducing Agent → Triadimenol
Several reduction methods have been reported for this transformation, including:
Sodium borohydride (B1222165) reduction : A common laboratory and industrial method for reducing ketones. wikipedia.org
Aluminum isopropoxide reduction : This is a classic method known as the Meerwein-Ponndorf-Verley (MPV) reduction, which utilizes an aluminum alkoxide as the catalyst in the presence of a sacrificial alcohol like isopropanol. wikipedia.orgresearchgate.net
Formic acid/sodium formate (B1220265) reduction : Another chemical reduction method that can be employed. wikipedia.org
Catalytic hydrogenation : This involves the reaction of triadimefon with hydrogen gas in the presence of a metal catalyst. wikipedia.org
The synthesis of the precursor, triadimefon, typically involves the reaction of α-bromopinacolone with 4-chlorophenol (B41353), followed by the introduction of the 1,2,4-triazole (B32235) ring.
Catalytic Systems in Triadimenol Synthesis
Catalytic systems are crucial for achieving efficient and selective synthesis of triadimenol. The choice of catalyst can influence the reaction rate, yield, and in some cases, the stereochemical outcome.
For catalytic hydrogenation , a common approach involves the use of a copper-based catalyst. A patent describes a preparation method where triadimefon reacts with hydrogen in the presence of a catalyst comprising a carrier and a copper main catalyst. wikipedia.org This method is highlighted for its potential for continuous production and long catalyst service life. wikipedia.org
In the Meerwein-Ponndorf-Verley (MPV) reduction , the catalyst is an aluminum alkoxide, most commonly aluminum isopropoxide . wikipedia.orgresearchgate.net This reaction is known for its high chemoselectivity for aldehydes and ketones. researchgate.net The mechanism involves a six-membered ring transition state where a hydride is transferred from the aluminum alkoxide to the carbonyl carbon of triadimefon. alfa-chemistry.com
Diastereoselective and Enantioselective Synthesis of Triadimenol A
Triadimenol possesses two chiral centers, resulting in four stereoisomers. These exist as two pairs of enantiomers, which are diastereomers to each other. The more fungicidally active diastereomer is referred to as this compound (or diastereomer I), which is the (1RS, 2SR) pair of enantiomers. The less active diastereomer is Triadimenol B (or diastereomer II), the (1RS, 2RS) pair. Commercial triadimenol products are typically a mixture of these diastereomers, with a higher ratio of A to B, often around 80:20 or 60:40.
Strategies for Stereocontrol at Chiral Centers
Achieving stereocontrol to selectively produce this compound is a significant challenge in its synthesis. The reduction of the prochiral ketone in triadimefon can lead to different diastereomeric ratios depending on the reaction conditions and the reducing agent used.
One notable approach to stereoselective synthesis is through microbial transformation . Certain microorganisms can reduce triadimefon to triadimenol with high stereoselectivity. nih.govacs.org For instance, various bacterial species have been shown to reduce triadimefon, with some producing the erythro-form (related to this compound) to a greater extent than the threo-form (related to Triadimenol B). researchgate.net Specifically, Gram-negative bacteria like Erwinia, Agrobacterium, and Xanthomonas are efficient reducers that produce both diastereomers, while some Gram-positive bacteria like Bacillus and Corynebacterium tend to produce only the erythro-form. researchgate.net The use of specific microbial strains or their isolated enzymes (reductases) presents a promising strategy for achieving high diastereoselectivity.
Chemical methods can also be tailored to influence stereocontrol. The Meerwein-Ponndorf-Verley reduction can exhibit diastereoselectivity based on the steric hindrance around the carbonyl group and the nature of the aluminum alkoxide catalyst. wikipedia.org Asymmetric variations of the MPV reduction, using chiral ligands on the aluminum alkoxide or chiral sacrificial alcohols, have been developed for other ketones and could theoretically be applied to achieve enantioselective reduction of triadimefon. wikipedia.org
Optimization of Diastereomeric Ratios (A:B Ratio)
The optimization of the diastereomeric ratio in favor of this compound is a key objective in the industrial production of triadimenol due to its higher fungicidal activity. The ratio of diastereomer A to B is influenced by the reduction method and reaction parameters.
In microbial reductions , the choice of microorganism is paramount. For example, while many studied bacterial species produce a higher proportion of the erythro-form (A), Bradyrhizobium japonicum has been noted to exclusively produce the threo-form (B). researchgate.net This highlights the potential to select specific microbial systems to control the diastereomeric outcome. The composition of the four stereoisomers of triadimenol formed through microbial transformation can vary and is dependent on environmental conditions. nih.gov
For chemical synthesis, the diastereomeric ratio can be influenced by factors such as temperature, solvent, and the specific reducing agent. For instance, the reduction of α-functionalized ketones can be highly dependent on whether the reaction follows a chelation-controlled or a non-chelation-controlled pathway (Felkin-Anh model), which can be manipulated by the choice of reagents and conditions. However, specific studies detailing the optimization of the A:B ratio for triadimenol through systematic variation of these parameters are not extensively available in the provided search results.
Chiral Resolution Techniques for this compound Enantiomers
Once a mixture of triadimenol stereoisomers is obtained, with a favorable enrichment of diastereomer A, the separation of the enantiomers of this compound ((1S,2R) and (1R,2S)) may be desired. Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.
Preparative chromatography is a powerful technique for chiral resolution. This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. While many studies focus on analytical-scale separation to determine enantiomeric ratios, these methods can be scaled up for preparative purposes. nih.gov Techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral columns (e.g., polysaccharide-based columns) are commonly used for the analytical separation of triadimenol enantiomers and have the potential for preparative scale-up. nih.govsaffi.eu
Enzymatic kinetic resolution is another effective method for separating enantiomers. This technique utilizes an enzyme, typically a lipase, that stereoselectively catalyzes a reaction (e.g., acylation or hydrolysis) on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.gov For example, a racemic mixture of this compound could be subjected to acylation with an acyl donor in the presence of a lipase. The enzyme would preferentially acylate one enantiomer, which can then be separated from the unreacted enantiomeric alcohol based on their different physical properties. Lipases such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia are commonly used for such resolutions. nih.govnih.gov
Crystallization of diastereomeric salts is a classical resolution method. saffi.eu This involves reacting the racemic mixture of this compound with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. saffi.eu After separation, the resolving agent is removed to yield the pure enantiomers.
Advanced Synthetic Methodologies for this compound Production
The pursuit of more efficient and selective methods for producing this compound has led to significant advancements in synthetic organic chemistry. These modern approaches aim to improve yield, enhance stereoselectivity, and embrace more environmentally benign practices compared to traditional synthetic routes.
The asymmetric synthesis of this compound is critical for isolating the specific stereoisomers that exhibit the highest fungicidal activity. The key step in this process is the stereoselective reduction of the prochiral ketone, triadimefon. acs.org The development of novel catalysts and chiral ligands has been instrumental in controlling the stereochemical outcome of this reduction.
Chiral phosphoric acids have emerged as effective catalysts in various asymmetric transformations. nih.gov In the context of triazole synthesis, these catalysts can create a chiral environment around the substrate, directing the approach of a reducing agent to a specific face of the carbonyl group in triadimefon. This leads to the preferential formation of the desired enantiomer of this compound. The steric and electronic properties of the chiral phosphoric acid catalyst are crucial in determining the level of enantioselectivity. nih.gov
Transition metal catalysts, particularly those based on copper and ruthenium, are also widely employed in the synthesis of triazole derivatives. nih.govbeilstein-journals.org For the asymmetric reduction of triadimefon, chiral ligands are coordinated to the metal center to induce stereoselectivity. For instance, chiral N,N'-dioxide-metal complexes have shown promise in catalyzing asymmetric reactions. mdpi.com The design of the ligand is paramount, as it dictates the three-dimensional space around the metal, thereby influencing the substrate's orientation during the hydride transfer step.
In addition to chemical catalysts, biocatalysis offers a powerful and highly selective alternative. Microbial transformation of triadimefon to triadimenol has been observed in various soil types, demonstrating the ability of microorganisms to perform this reduction stereoselectively. acs.org The enzymes within these microorganisms, such as reductases, can exhibit high levels of enantio- and diastereoselectivity, often surpassing what can be achieved with synthetic catalysts. This biological approach can lead to the production of specific triadimenol stereoisomers, which is significant given that the toxicity and fungicidal activity can vary between isomers. acs.orgnih.gov
Below is an interactive data table summarizing some of the catalyst systems used in the asymmetric synthesis of this compound.
| Catalyst System | Precursor | Reducing Agent | Key Outcome |
| Chiral Phosphoric Acids | Triadimefon | Hydride Source | High enantioselectivity in the formation of specific this compound stereoisomers. nih.gov |
| Chiral Metal-Ligand Complexes (e.g., Ru, Cu) | Triadimefon | H₂ or other hydride sources | Stereoselective reduction of the ketone to the corresponding alcohol. nih.govbeilstein-journals.org |
| Microbial Reductases | Triadimefon | Cellular cofactors (e.g., NADH, NADPH) | Highly specific production of individual Triadimenol stereoisomers. acs.org |
The principles of green chemistry are increasingly being integrated into the synthesis of agrochemicals to minimize their environmental footprint. nih.govrasayanjournal.co.in For this compound, this involves the development of synthetic routes that are more atom-economical, use less hazardous reagents and solvents, and are more energy-efficient.
One of the primary tenets of green chemistry is the use of catalytic reactions over stoichiometric ones. mdpi.com The catalytic asymmetric synthesis methods described above align with this principle, as a small amount of a chiral catalyst can generate a large quantity of the desired product, reducing waste. mdpi.com For instance, the use of catalytic hydrogenation with a recyclable catalyst is a greener alternative to using stoichiometric metal hydride reducing agents. google.com
The use of environmentally benign solvents or even solvent-free conditions is another key aspect of green chemistry. mdpi.comejcmpr.com Research into the synthesis of triazole derivatives has explored the use of water as a solvent, which is non-toxic, non-flammable, and readily available. nih.gov Additionally, techniques such as microwave-assisted synthesis and ultrasound irradiation are being investigated to accelerate reaction rates and reduce energy consumption. rasayanjournal.co.inmdpi.comresearchgate.net These methods can often lead to higher yields in shorter reaction times compared to conventional heating. researchgate.net
Biocatalysis, as mentioned previously, is inherently a green chemistry approach. rasayanjournal.co.in The use of enzymes or whole microorganisms as catalysts operates under mild conditions of temperature and pressure, typically in aqueous media, thereby avoiding the need for harsh organic solvents and extreme temperatures. acs.org
The development of methods that avoid the use of strong, corrosive acids is also a focus of green synthesis. google.com Some modern synthetic protocols for triazoles aim to minimize the use of concentrated acids, which in turn reduces the need for subsequent neutralization steps with caustic bases, further minimizing waste generation. google.com
The following interactive data table outlines some green chemistry approaches applicable to the synthesis of this compound.
| Green Chemistry Approach | Description | Advantages |
| Catalytic Asymmetric Synthesis | Employs small amounts of chiral catalysts (metal complexes, organocatalysts, or enzymes) to achieve high stereoselectivity. | Reduces waste compared to stoichiometric reagents, high atom economy, and allows for catalyst recycling. mdpi.commdpi.com |
| Use of Greener Solvents | Utilizing water or other environmentally benign solvents in the reaction medium. | Reduces pollution and health hazards associated with volatile organic compounds (VOCs). nih.gov |
| Alternative Energy Sources | Employing microwave irradiation or sonication to drive the chemical reaction. | Can lead to shorter reaction times, increased yields, and lower energy consumption. rasayanjournal.co.inmdpi.comresearchgate.net |
| Biocatalysis | Using enzymes or whole microorganisms to carry out the desired chemical transformation. | Operates under mild, environmentally friendly conditions (aqueous media, ambient temperature), highly selective, and uses renewable resources. acs.org |
Metabolism and Biotransformation of Triadimenol a
Metabolism in Fungal Pathogens
The metabolic fate of Triadimenol (B1683232) A in fungal pathogens is a critical determinant of its efficacy. The biotransformation processes within the fungus can influence the concentration and persistence of the active fungicidal compound at its target site.
The primary biotransformation pathway of the parent compound, triadimefon (B1683231), in fungi is the enzymatic reduction of its carbonyl group to form the alcohol, triadimenol. lacertilia.detandfonline.com This reduction is a crucial activation step, as triadimenol generally exhibits greater fungicidal activity than triadimefon. lacertilia.de The reaction is stereoselective, producing the two diastereomers, Triadimenol A and Triadimenol B. lacertilia.de
The enzymes responsible for this reduction are primarily carbonyl reductases. acs.org Studies have shown that the ratio of the formed diastereomers can vary depending on the fungal species, the applied dose, and the incubation time. tandfonline.com In many susceptible fungal species, the transformation favors the formation of the more fungicidally active this compound. tandfonline.com For instance, in sensitive fungal strains, the conversion of triadimefon results in a higher proportion of this compound, whereas resistant species may produce more of the less active Triadimenol B. tandfonline.com
The principal metabolite resulting from the biotransformation of triadimefon in fungi is triadimenol itself (a mixture of diastereomers A and B). tandfonline.com Further metabolism of triadimenol in fungi is less extensively documented, but like other triazole fungicides, it may undergo further oxidation or conjugation reactions, although these are considered minor pathways compared to the initial reduction of triadimefon. tandfonline.comwho.int The primary metabolic event is the conversion to triadimenol, which is considered the main active principle. inchem.org
Table 1: Key Metabolic Transformation in Fungi
| Precursor | Primary Metabolite | Key Transformation |
|---|
The metabolism of triadimefon to this compound is directly linked to its fungicidal efficacy. The biochemical mechanism of action for triazole fungicides is the inhibition of the C14-demethylation step in sterol biosynthesis, which disrupts the formation of ergosterol (B1671047), a vital component of fungal cell membranes. who.intscbt.com
Activation: The conversion of triadimefon to triadimenol is an activation process, as triadimenol is the more potent fungitoxicant. lacertilia.detandfonline.com
Stereoselectivity: Fungal species that predominantly produce the this compound isomer from triadimefon are more susceptible to the fungicide. tandfonline.com The ratio of this compound to Triadimenol B can be a key factor in the level of disease control achieved. tandfonline.com
Resistance: In some cases, fungal resistance may be associated with an altered metabolic profile, where the conversion to the highly active this compound is reduced, or the detoxification pathways are enhanced. tandfonline.com
The effectiveness of triazole fungicides like triadimenol is dependent on their ability to reach and inhibit the target enzyme, sterol 14α-demethylase (CYP51). nih.gov The stereochemical structure of this compound allows for a high binding affinity to this enzyme in susceptible fungi. nih.gov
Metabolism in Plants
The behavior of this compound in plants, including its uptake, movement, and breakdown, is essential for its systemic fungicidal action and for understanding residue levels in crops.
Triadimenol, along with its parent compound triadimefon, is readily taken up by plants through both roots and foliar surfaces. inchem.orgnih.gov Following uptake, it is translocated systemically within the plant.
Root Uptake: When applied to the soil or as a seed treatment, triadimenol is absorbed by the roots and transported upwards to the shoots and leaves. inchem.orgnyxxb.cn
Foliar Uptake: After foliar application, the compound penetrates the leaf cuticle and moves within the plant tissue. inchem.orgapsnet.org
Translocation: The primary mode of transport within the plant is acropetal, meaning it moves upwards from the point of application, primarily through the xylem with the transpiration stream. inchem.orgnih.govnih.gov This ensures the distribution of the fungicide to new growth. A limited amount of basipetal (downward) movement has also been observed. inchem.org Studies in wheat have shown that triadimefon, the precursor to triadimenol, is absorbed by roots and easily translocated to shoots and leaves, mainly through the apoplastic pathway. nih.govnih.gov In rubber trees, both triadimefon and its metabolite triadimenol can be translocated from the roots to the leaves. nyxxb.cn
Once inside the plant, this compound undergoes metabolic changes. The parent compound, triadimefon, is rapidly reduced to triadimenol, with the ratio of diastereomers A and B varying from 1:1 to 3:1, indicating a frequent prevalence of the more active this compound isomer in plants. inchem.org
The primary metabolic pathways for triadimenol in plants involve conjugation and oxidation.
Conjugation: A major pathway is the conjugation of the triadimenol molecule with plant-derived substances, particularly sugars like glucose, to form water-soluble glucosides. fao.org The 4-chlorophenol (B41353) moiety, which can be formed by cleavage of the ether linkage, can also be conjugated to form 4-chlorophenyl-glucoside. fao.orgepa.gov
Oxidation: The tert-butyl group of the triadimenol molecule can be oxidized to form hydroxylated derivatives (e.g., KWG 1342) which can then be further oxidized to the corresponding carboxylic acid (e.g., KWG 1640). who.int These oxidized metabolites can also be conjugated with sugars. epa.gov
Cleavage and Further Metabolism: The triazole ring can be cleaved from the parent molecule. scbt.com This released 1,2,4-triazole (B32235) can then be conjugated with the amino acid serine to form triazolyl alanine (B10760859). scbt.comfao.org Triazolyl alanine can be further metabolized to triazole acetic acid, which are considered terminal metabolites in plants. scbt.com
Table 2: Plant Metabolites of Triadimenol
| Metabolite Type | Example Compound Name | Metabolic Process | Reference |
|---|---|---|---|
| Primary Metabolite | Triadimenol (Isomers A & B) | Reduction of Triadimefon | inchem.org |
| Oxidation Product | Hydroxytriadimenol (KWG 1342) | Oxidation of the tert-butyl group | who.intepa.gov |
| Oxidation Product | Carboxytriadimenol (KWG 1640) | Further oxidation of the hydroxylated t-butyl group | who.int |
| Conjugate | Triadimenol glucoside | Conjugation with glucose | fao.org |
| Cleavage Product | 4-chlorophenol | Cleavage of the ether linkage | tandfonline.comfao.org |
| Conjugate | 4-chlorophenyl-glucoside | Conjugation of 4-chlorophenol with glucose | fao.org |
| Cleavage Product | 1,2,4-triazole | Cleavage of the triazole ring | scbt.com |
| Conjugate | Triazolyl alanine | Conjugation of 1,2,4-triazole with serine | scbt.comfao.org |
| Metabolite of Conjugate | Triazole acetic acid | Metabolism of Triazolyl alanine | scbt.com |
Formation of Plant Metabolites and Conjugates (e.g., sugar conjugates)
In plants, this compound undergoes several metabolic transformations, primarily involving conjugation with endogenous molecules and oxidation. Following application, a significant pathway is the conjugation of the triadimenol active ingredient with various sugar compounds. rayfull.comrayfull.net Specifically, conjugation with hexose (B10828440) has been identified as a key metabolic reaction. rayfull.comrayfull.netfao.org
Another major metabolic route is the oxidation of the tert-butyl moiety of the triadimenol molecule. rayfull.comrayfull.net This reaction forms a primary alcohol, which can then also be conjugated, further contributing to the pool of conjugated metabolites within the plant. rayfull.comrayfull.net
In instances where Triadimenol is applied as a seed treatment, breakdown reactions in the soil can precede plant uptake. Hydrolysis can lead to the formation of 1,2,4-triazole in the soil. rayfull.comrayfull.net This breakdown product is then taken up by the plant's root system. rayfull.comrayfull.net Once inside the plant, the 1,2,4-triazole is conjugated with various endogenous substances. rayfull.comrayfull.net A notable example of this is the conjugation with serine to form triazole alanine. scbt.comwho.int This metabolite can be further processed, for instance, through oxidation, to yield triazole acetic acid. scbt.comwho.int While other conjugates like triazole lactic acid and triazole pyruvate (B1213749) have been observed, triazole alanine and triazole acetic acid are considered the main terminal conjugate forms in plants. scbt.com
Studies on barley treated with radiolabelled triadimenol have helped to quantify the distribution of these metabolites. Besides the parent compound, identified metabolites included the triadimenol hexose conjugate. fao.org Further analysis of polar metabolites confirmed the presence of triazole alanine as the primary metabolite in grain, alongside triazole acetic acid and triazole hydroxy propanoic acid. fao.org
Table 1: Key Plant Metabolites of this compound
| Metabolite Type | Metabolite Name | Precursor/Pathway | Source(s) |
|---|---|---|---|
| Sugar Conjugate | Triadimenol hexose conjugate | Direct conjugation of this compound with hexose. | rayfull.com, rayfull.net, fao.org |
| Oxidation Product | Primary alcohol of Triadimenol (at the tert-butyl moiety) | Oxidation of the tert-butyl group of this compound. | rayfull.com, rayfull.net |
| Conjugate of Oxidation Product | Conjugated primary alcohol | Conjugation of the primary alcohol metabolite. | rayfull.com, rayfull.net |
| Triazole Conjugate | 1,2,4-Triazole | Hydrolysis of Triadimenol in soil, followed by plant uptake. | rayfull.com, rayfull.net |
| Triazole Conjugate | Triazole alanine (M05) | Conjugation of 1,2,4-triazole with serine. | scbt.com, who.int, fao.org |
| Triazole Conjugate | Triazole acetic acid (M06) | Further transformation of triazole alanine. | scbt.com, who.int, fao.org |
| Triazole Conjugate | Triazole hydroxy propanoic acid (M11) | Further transformation of triazole alanine. | who.int, fao.org |
| Triazole Conjugate | Triazole lactic acid | Minor metabolic pathway. | scbt.com |
| Triazole Conjugate | Triazole pyruvate | Minor metabolic pathway. | scbt.com |
Stereoselective Metabolism of this compound in Different Plant Species
The metabolism of this compound in plants is stereoselective, meaning that different stereoisomers of the compound are degraded at different rates. Triadimenol has two chiral centers, resulting in four stereoisomers which exist as two pairs of diastereomers: Diastereomer A (1RS,2SR) and Diastereomer B (1RS,2RS). who.intinchem.org
Research conducted on cucumber plants (Cucumis sativus) provides clear evidence of this stereoselectivity. nih.gov In a study where racemic triadimenol was applied via root irrigation, the degradation of the enantiomers was found to be stereoselective. nih.gov The results showed that the (1R,2S)-enantiomer (an RS enantiomer) was degraded more rapidly than the (1S,2R)-enantiomer (an SR enantiomer). nih.gov Similarly, the (1S,2S)-enantiomer (an SS enantiomer) was degraded faster than the (1R,2R)-enantiomer (an RR enantiomer). nih.gov This differential degradation led to an accumulation and enrichment of the SR and RR enantiomers within the cucumber plant tissues. nih.gov
Furthermore, the study identified the leaves as the primary location for both the accumulation of triadimenol enantiomers and their stereoselective degradation when compared to the roots, stems, and fruit. nih.gov This indicates that specific tissues within a plant can exhibit different metabolic activities towards the stereoisomers of this compound.
Table 2: Stereoselective Degradation of this compound Enantiomers in Cucumber Plants
| Enantiomer Pair | Faster Degrading Enantiomer | Slower Degrading (Enriched) Enantiomer | Primary Location of Degradation | Source(s) |
|---|---|---|---|---|
| Pair 1 | (1R,2S) | (1S,2R) | Leaf | nih.gov |
| Pair 2 | (1S,2S) | (1R,2R) | Leaf | nih.gov |
Comparative Metabolic Studies Across Biological Systems (Excluding Human/Mammalian)
The biotransformation of this compound and its parent compound, triadimefon, varies across different biological systems, including fungi, soil microorganisms, and various animal species.
Fungi: The transformation of triadimefon to triadimenol is a known microbial reaction. inchem.org Laboratory cultures of the fungus Aspergillus niger have demonstrated the capacity to convert triadimefon into triadimenol. inchem.org Similarly, the basidiomycete fungus Coriolus versicolor also metabolizes triadimefon and triadimenol. capes.gov.br This reduction of a carbonyl group to form the corresponding alcohol, triadimenol, is a common metabolic pathway in fungi. lacertilia.deresearchgate.netunl.edu
Soil Microorganisms: In the soil environment, the degradation of triadimefon to triadimenol is primarily driven by microbial activity. inchem.orgnih.gov This process results in the formation of two diastereoisomeric forms, A and B. inchem.org The degradation is stereoselective, with the S-(+)-enantiomer of triadimefon reacting faster than the R-(-) one in some soils. ebi.ac.ukresearchgate.net The resulting triadimenol formed by soil microbes can have a different stereoisomer profile compared to the commercial formulation. ebi.ac.ukresearchgate.net Further degradation in soil can involve oxidation of the t-butyl moiety and cleavage of the triazole ring. rayfull.com
Avian Species: In laying hens, orally administered triadimefon is absorbed and rapidly metabolized. The primary metabolite identified in excreta, liver, and kidney is triadimenol acid. inchem.org
Fish: Studies in rainbow trout (Oncorhynchus mykiss) have shown that the metabolism of triadimefon to triadimenol is stereoselective. In trout liver microsomes, the S-(+) enantiomer of triadimefon is transformed into triadimenol more rapidly than the R-(-) enantiomer. unl.edu The resulting pattern of triadimenol stereoisomers produced by the trout differs significantly from that of commercial triadimenol standards. unl.edu For example, trout microsomes produced only about 4% of "Diastereomer A", which constitutes about 85% of the commercial product. unl.edu Developmental exposure to triadimenol in medaka fish (Oryzias latipes) has also been studied, confirming its metabolism in fish. caymanchem.comnih.gov
Reptiles: Research on Chinese lizards (Eremias argus) also demonstrates stereoselective metabolism, but with different outcomes compared to fish. lacertilia.denih.gov When lizards were treated with the R-(-) enantiomer of triadimefon, the main metabolite was the (1R,2R) stereoisomer of triadimenol (TN-B1). lacertilia.denih.gov In contrast, treatment with the S-(+) enantiomer of triadimefon primarily yielded the (1S,2R) stereoisomer of triadimenol (TN-A2). lacertilia.denih.gov This highlights species-specific differences in metabolic pathways. usask.ca
Aquatic Invertebrates: The aquatic oligochaete Tubifex tubifex can bioaccumulate triadimefon from both water and soil. figshare.com It metabolizes the parent compound, resulting in the formation of the four triadimenol stereoisomers within its tissues. figshare.com
Table 3: Comparative Metabolism of Triadimefon to this compound Across Biological Systems
| Biological System | Organism Example | Key Metabolic Features | Primary Metabolite(s) | Source(s) |
|---|---|---|---|---|
| Fungi | Aspergillus niger, Coriolus versicolor | Reduction of triadimefon's carbonyl group. | Triadimenol | inchem.org, capes.gov.br |
| Soil Microorganisms | Various soil microbes | Stereoselective reduction of triadimefon; oxidation of t-butyl moiety. | Triadimenol (Diastereomers A & B) | inchem.org, rayfull.com, researchgate.net |
| Avian | Laying Hen (Gallus gallus domesticus) | Rapid metabolism and excretion. | Triadimenol acid | inchem.org |
| Fish | Rainbow Trout (Oncorhynchus mykiss) | Stereoselective metabolism; S-(+)-triadimefon metabolized faster. Different stereoisomer profile than commercial standard. | Triadimenol stereoisomers | unl.edu |
| Reptiles | Chinese Lizard (Eremias argus) | Stereoselective metabolism. R-(-)-triadimefon -> (1R,2R)-triadimenol. S-(+)-triadimefon -> (1S,2R)-triadimenol. | Triadimenol stereoisomers | lacertilia.de, nih.gov |
| Invertebrates | Tubifex tubifex | Bioaccumulation and metabolism from water and soil. | Four Triadimenol stereoisomers | figshare.com |
Mechanisms of Action of Triadimenol a in Target Organisms
Molecular Basis of Ergosterol (B1671047) Biosynthesis Inhibition
The antifungal activity of Triadimenol (B1683232) A is rooted in its ability to inhibit a critical enzymatic step in the ergosterol biosynthesis pathway. mdpi.comjst.go.jp This inhibition leads to a cascade of events that ultimately compromises the fungal cell's viability.
The primary molecular target of Triadimenol A is the enzyme Lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene. mdpi.comnih.govmdpi.comresearchgate.net This enzyme is crucial for the C-14 demethylation of lanosterol and other sterol precursors, a rate-limiting step in the biosynthesis of ergosterol. mdpi.comresearchgate.net
This compound, like other azole fungicides, functions as a potent inhibitor of CYP51. researchgate.netoup.com The mechanism of inhibition involves the nitrogen atom (N-4) of the triazole ring binding to the heme iron atom at the active site of the CYP51 enzyme. researchgate.netoup.comoup.com This interaction forms a stable complex that blocks the normal catalytic activity of the enzyme, preventing it from demethylating its sterol substrates. researchgate.netnih.govasm.org This leads to the interruption of the ergosterol production pathway and the accumulation of toxic, methylated sterol precursors within the fungal cell. researchgate.netasm.orgapsnet.org
Ergosterol is a vital component of the fungal plasma membrane, where it plays a crucial role in maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins. researchgate.netmdpi.comnih.gov The inhibition of CYP51 by this compound and the subsequent depletion of ergosterol have profound consequences for the fungal cell. mdpi.comresearchgate.net
The lack of ergosterol and the accumulation of abnormal 14α-methylated sterols disrupt the normal packing of phospholipids (B1166683) in the membrane. researchgate.netmdpi.com This leads to:
Altered Membrane Permeability: The compromised membrane becomes "leaky," resulting in an uncontrolled efflux of essential ions and small molecules, and an increased influx of harmful substances. researchgate.netresearchgate.net
Impaired Enzyme Function: The function of many membrane-bound enzymes, which are critical for cellular processes such as nutrient transport and cell wall synthesis, is disrupted. mdpi.com
Inhibition of Cell Division: The disruption of membrane function and integrity ultimately inhibits fungal growth and reproduction. apsnet.org For instance, in Ustilago avenae, triadimenol treatment caused daughter cells to fail to separate from parent sporidia, resulting in chains of interconnected cells. researchgate.netapsnet.org
These effects collectively contribute to the fungistatic and, at higher concentrations, fungicidal activity of this compound.
Stereospecificity of this compound Action at the Molecular Level
Triadimenol has two chiral centers, resulting in four possible stereoisomers. These are grouped into two diastereomeric pairs: triadimenol-A (the (1R,2S) and (1S,2R) enantiomers) and triadimenol-B (the (1R,2R) and (1S,2S) enantiomers). ebi.ac.ukcolab.ws The biological activity of these isomers is not equal, demonstrating a high degree of stereospecificity in their interaction with the target enzyme.
Research has shown significant differences in the fungicidal potency among the triadimenol stereoisomers. The fungicidal activity of the (1S,2R) isomer can be substantially higher—in some cases, up to 1000-fold more potent—than the other three stereoisomers. researchgate.net This difference in biological activity is a direct consequence of their differential binding affinities to the active site of the CYP51 enzyme. oup.comnih.gov
The specific three-dimensional conformation of each stereoisomer determines how well it fits into the binding pocket of the CYP51 enzyme. oup.complos.org The more active isomers, like the (1S,2R) enantiomer, achieve a more optimal orientation, allowing for stronger and more effective binding to the heme iron and interaction with the surrounding amino acid residues, leading to more potent inhibition of the enzyme. oup.comnih.gov Studies on various azole antifungals have consistently shown that stereoisomers exhibit different potencies, which is attributed to the specific interactions between the N-1 substituent group of the azole and the apoprotein of the enzyme. oup.com
Table 1: Binding Affinities of Azole Fungicides to Mycosphaerella graminicola CYP51 (MgCYP51)
This table illustrates the concept of differential binding affinities among various azole fungicides, including triadimenol. Lower Kd values indicate tighter binding and higher affinity.
| Fungicide | Mean Kd (μM) |
| Epoxiconazole | 0.0166 |
| Tebuconazole (B1682727) | 0.0266 |
| Triadimenol | 0.299 |
| Source: Parker et al., 2011. nih.gov |
Molecular modeling studies have provided valuable insights into the structural basis of this compound's interaction with the CYP51 active site. researchgate.netnih.govplos.org These models show that the triadimenol molecule docks within the binding pocket in close proximity to the enzyme's heme group. researchgate.net
Key interactions have been identified between the fungicide and specific amino acid residues within the active site. For example, the chloride group on the chlorophenyl ring of triadimenol is predicted to form a weak hydrogen bond with the amino acid tyrosine at position 137 (Y137) in the CYP51 of Mycosphaerella graminicola. researchgate.netnih.govplos.org Residues such as V136, I381, and those in the Y459/G460 region also lie in close proximity to the bound triadimenol molecule. researchgate.netnih.gov Mutations in these specific residues, such as the Y137F substitution, have been shown to confer resistance to triadimenol, confirming their importance in the binding interaction and the subsequent inhibitory effect. nih.govplos.orgnih.gov These structural details underscore the precise molecular interactions that govern the inhibitory potency and stereospecificity of this compound.
Broader Cellular and Physiological Effects in Fungi
Beyond its primary effect on ergosterol biosynthesis, this compound can induce other cellular and physiological changes in fungi. In studies with Ustilago avenae, treatment with triadimenol led to a significant increase in the content of free fatty acids. researchgate.net However, the same study noted that the fungicide did not directly interfere with respiration or with protein and nucleic acid synthesis within an 8-hour incubation period. researchgate.net
The primary mode of action remains the disruption of the cell membrane via ergosterol depletion. mdpi.comnih.gov The accumulation of C-14 methyl sterols is a direct consequence of CYP51 inhibition and is a key indicator of the fungicide's action. apsnet.org While this compound is highly specific for the fungal CYP51, some triazoles have been noted to potentially interfere with other cytochrome P450 enzymes involved in different metabolic pathways, though the primary antifungal effect is overwhelmingly attributed to the inhibition of ergosterol synthesis. mdpi.comnih.gov
Impact on Fungal Growth and Hyphal Development
This compound is a systemic fungicide classified as a sterol biosynthesis inhibitor (SBI). regulations.govcabidigitallibrary.orgfrac.info Its primary mode of action is the inhibition of the C14-demethylase enzyme (lanosterol 14α-demethylase or CYP51), which is a crucial component in the fungal pathway for producing ergosterol. ontosight.aiontosight.airsc.orgmdpi.com Ergosterol is the principal sterol in fungal cell membranes, where it governs membrane fluidity, integrity, and the function of membrane-bound enzymes, analogous to the role of cholesterol in mammalian cells. cabidigitallibrary.orgontosight.ai
The inhibition of the C14-demethylase enzyme by this compound leads to a depletion of ergosterol in the fungal cell membrane. cabidigitallibrary.org This disruption has two major consequences for the fungus. Firstly, the lack of ergosterol results in the formation of dysfunctional cell membranes with altered permeability and structural integrity. ontosight.ainih.gov Secondly, it causes an accumulation of toxic methylated sterol precursors, which can further interfere with fungal growth. cabidigitallibrary.org
These biochemical disruptions manifest as severe morphological and developmental defects. The integrity of the fungal cell wall becomes compromised, which can lead to its collapse and the inhibition of hyphal growth. regulations.gov The hyphae are the long, branching, thread-like structures that constitute the main body (mycelium) of a fungus, and their growth is essential for nutrient absorption and invasion of host tissues. By halting hyphal development, this compound effectively stops the progression of fungal infections. bayer.combayer.com Research has shown that exposure to triadimenol can lead to anomalous cell wall synthesis and thickening in fungi. researchgate.net
The practical efficacy of this mechanism has been demonstrated in studies controlling fungal diseases on crops. For instance, research on winter wheat demonstrated that seed treatments with triadimenol significantly reduced the severity of powdery mildew epidemics caused by Erysiphe graminis f. sp. tritici. The Area Under the Disease Progress Curve (AUDPC), a key metric for quantifying disease intensity over time, was significantly lower in triadimenol-treated plots compared to untreated controls. apsnet.org
Table 1: Effect of Triadimenol Seed Treatment on Powdery Mildew Epidemics on Winter Wheat apsnet.org
| Year | Treatment | Final Disease Severity (%) | Area Under the Disease Progress Curve (AUDPC) | Yield (kg/ha) |
|---|---|---|---|---|
| 1981 | Untreated Control | 15.0 | 188 | 3632 |
| Triadimenol | 1.8 | 45 | 3833 | |
| 1982 | Untreated Control | 65.0 | 1458 | 3160 |
| Triadimenol | 15.0 | 432 | 3968 | |
| 1983 | Untreated Control | 45.0 | 665 | 3498 |
| Triadimenol (30% a.i.) | 18.0 | 395 | 3833 |
Synergistic and Antagonistic Effects with Other Fungicides
The combination of this compound with other fungicidal compounds is a common strategy to broaden the spectrum of activity, enhance efficacy, and manage the development of fungicide resistance. regulations.govontosight.ai The interactions can be synergistic, where the combined effect is greater than the sum of the individual effects, or antagonistic, where the effect is reduced.
Research has demonstrated significant synergistic effects when Triadimenol is combined with other chemical agents. A study involving the synthesis of two copper(II)-triadimenol complexes found that these new molecules exhibited substantially higher antifungal activity against several plant pathogenic fungi compared to Triadimenol alone. rsc.orgrsc.org The synergistic action was attributed to multiple factors: the introduction of a new active site (the copper cation), synergistic interactions between the copper ion and the Triadimenol ligand, and potentially improved penetration of the complex into the fungal cells. rsc.org The study quantified this enhancement using a synergistic ratio (SR), where a value greater than 1.5 indicates synergy. rsc.org
Table 2: Synergistic Antifungal Activity of Cu(II)-Triadimenol Complexes rsc.orgrsc.org
| Fungus | Compound | EC₅₀ (μg/mL) | Synergistic Ratio (SR) |
|---|---|---|---|
| Elsinoe ampelina | Triadimenol (L) | 8.39 | - |
| Complex 1 [CuL₄(H₂O)₂]²⁺ | 1.25 | 6.71 | |
| Complex 2 [CuL₂(CH₃COO)₂] | 3.34 | 2.87 | |
| Glomerella cingulata | Triadimenol (L) | 7.63 | - |
| Complex 1 [CuL₄(H₂O)₂]²⁺ | 1.81 | 4.22 | |
| Complex 2 [CuL₂(CH₃COO)₂] | 4.15 | 3.29 | |
| Physalospora berengeriana | Triadimenol (L) | 4.54 | - |
| Complex 1 [CuL₄(H₂O)₂]²⁺ | 1.46 | 3.11 | |
| Complex 2 [CuL₂(CH₃COO)₂] | 2.53 | 3.21 | |
| Gibberella saubinetii | Triadimenol (L) | 6.69 | - |
| Complex 1 [CuL₄(H₂O)₂]²⁺ | 1.20 | 5.58 | |
| Complex 2 [CuL₂(CH₃COO)₂] | 1.52 | 4.40 |
Furthermore, a phenomenon known as negative cross-resistance has been observed between Demethylation Inhibitors (DMIs) like Triadimenol and other classes of fungicides. For example, studies with Triadimefon (B1683231), which is metabolized to Triadimenol, showed that fungal isolates of barley powdery mildew resistant to pyrimidine (B1678525) fungicides (e.g., ethirimol) were sensitive to Triadimefon, and vice-versa. google.com This suggests that using these two types of fungicides in alternation or combination could be an effective "resistance breaking" strategy. google.com
While combinations are often beneficial, the potential for antagonism exists. However, specific documented instances of other fungicides being antagonistic to the fungicidal action of this compound on target pathogens are less common in the reviewed literature. Most combination strategies, such as with strobilurins (QoI fungicides) or other DMIs like tebuconazole, are designed to leverage different modes of action for enhanced control and resistance management. regulations.goviita.org
Fungicide Resistance Mechanisms to Triadimenol a
Evolution and Development of Resistance in Fungal Pathogens
The emergence of resistance to demethylase inhibitor (DMI) fungicides, including Triadimenol (B1683232) A, is a classic example of evolution in action. The development of resistance is generally a gradual process, often involving the selection of multiple genetic changes that confer incremental increases in tolerance. This contrasts with the rapid, single-gene mutations that can lead to high-level resistance to other classes of fungicides.
Historically, resistance to Triadimenol A was first documented in field populations of the barley net blotch pathogen, Pyrenophora teres, in New Zealand during the early 1980s. plos.org This emergence was relatively rapid, with the fungicide becoming ineffective for disease control after only about three years of use. cabidigitallibrary.org Subsequent research indicated that this resistance was primarily controlled by a single major genetic locus. cabidigitallibrary.orgfrontiersin.org In other pathogens, such as powdery mildews, the development of resistance to DMIs has been a more gradual process, with incremental decreases in sensitivity observed over time. nih.gov
The selection pressure exerted by repeated applications of this compound and other DMI fungicides is a key driver in the evolution of resistance. plos.org Fungi with a high reproductive rate and genetic variability are particularly prone to developing resistance. The long half-life of fungicides like triadimenol in the soil, which can range from 110 to 375 days, can also contribute to the selection of resistant strains in the environment. researchgate.net The continuous exposure to the fungicide allows for the selection of rare, pre-existing resistant individuals or the emergence of new mutations that confer a survival advantage.
Molecular Mechanisms of Resistance
Fungal pathogens have evolved several distinct molecular strategies to counteract the inhibitory effects of this compound. These mechanisms can occur independently or in combination, often leading to a spectrum of resistance levels. The primary mechanisms include alterations in the target site, increased expression of the target enzyme, enhanced efflux of the fungicide, and detoxification.
The primary mode of action of this compound is the inhibition of the cytochrome P450 14α-demethylase enzyme, encoded by the CYP51 gene. This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. Alterations in the CYP51 gene that reduce the binding affinity of this compound to the enzyme are a common mechanism of resistance. frontiersin.org
A key and widely reported mutation conferring resistance to triadimenol and other DMIs is a substitution of tyrosine (Y) with phenylalanine (F) at codon 136 (Y136F) in the CYP51 gene of many fungal pathogens, including Blumeria graminis (powdery mildew of barley) and Erysiphe necator (grapevine powdery mildew). nih.govresearchgate.netplos.org In the wheat pathogen Mycosphaerella graminicola, the homologous mutation is found at position 137 (Y137F). plos.orgplos.org Molecular modeling studies have shown that this Y137F substitution can significantly expand the volume of the heme cavity in the CYP51 protein, thereby disrupting the binding of triadimenol. plos.org
Other mutations in the CYP51 gene have also been associated with resistance, sometimes in combination with Y136F. For instance, in some highly resistant isolates of B. graminis, a novel mutation leading to a change from lysine (B10760008) (K) to glutamine (Q) at position 147 (K147Q) has been identified alongside Y136F. researchgate.net The accumulation of multiple mutations in the CYP51 gene can lead to higher levels of resistance and broader cross-resistance to different DMI fungicides.
Table 1: Key Mutations in the CYP51 Gene Associated with this compound Resistance
| Fungal Pathogen | Mutation | Consequence | Reference(s) |
| Blumeria graminis f. sp. hordei | Y136F | Reduced sensitivity to triadimenol | nih.govresearchgate.net |
| Blumeria graminis f. sp. hordei | K147Q | Found in highly resistant isolates, often with Y136F | researchgate.net |
| Erysiphe necator | Y136F | Moderate to high resistance to triadimenol | plos.org |
| Mycosphaerella graminicola | Y137F | Loss of sensitivity to triadimenol | plos.orgplos.org |
| Pyrenophora teres | Not specified | Resistance to triadimenol | frontiersin.org |
Another significant mechanism of resistance is the overexpression of the CYP51 gene. frontiersin.org By producing a larger quantity of the 14α-demethylase enzyme, the fungus can effectively dilute the impact of the fungicide, requiring a higher concentration of this compound to achieve inhibition. This overexpression can result from changes in the promoter region of the CYP51 gene, leading to increased transcription, or from an increase in the gene copy number. nih.govplos.org
In several fungal species, overexpression of CYP51 has been observed in isolates that also carry target-site mutations. nih.govplos.org This combination of mechanisms can result in very high levels of resistance. For example, in Erysiphe necator, isolates with the Y136F mutation that also showed a 1.4- to 19-fold increase in CYP51 expression exhibited significant resistance to DMI fungicides. plos.org Similarly, in Pyrenophora teres f. sp. teres, resistance to multiple DMIs was associated with both a novel mutation in a CYP51A gene copy and the overexpression of both CYP51A and CYP51B gene copies. frontiersin.org
Fungi possess transport proteins that can actively pump toxic substances, including fungicides, out of the cell. This efflux mechanism reduces the intracellular concentration of the fungicide, preventing it from reaching its target site. The two major superfamilies of transporters involved in this process are the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. biotechmedjournal.comresearchgate.net
Overexpression of genes encoding these transport proteins is a recognized mechanism of resistance to DMI fungicides. plos.org While direct evidence specifically for this compound can be limited, the broad substrate specificity of many of these pumps suggests their likely involvement. For example, increased expression of transporter genes is a known mechanism of DMI resistance in several fungi. nih.gov The ABC transporters utilize the energy from ATP hydrolysis to expel a wide range of compounds, while MFS transporters are powered by the proton motive force across the membrane. biotechmedjournal.commicropspbgmu.ru The overexpression of these pumps can lead to multidrug resistance, where the fungus becomes resistant to several structurally unrelated fungicides. researchgate.net
Fungi may also develop resistance by metabolizing the fungicide into less toxic compounds. This detoxification is often carried out by enzymes such as cytochrome P450 monooxygenases, the same family of enzymes that includes the target of this compound. lacertilia.denih.gov While Triadimefon (B1683231) is metabolized to the more active this compound, further metabolism can lead to detoxification. lacertilia.de The expression of genes encoding these detoxifying enzymes can be induced by the presence of the fungicide. nih.gov
Another potential, though less commonly documented, mechanism in plant pathogenic fungi is the development of a metabolic bypass. This would involve the fungus altering its metabolic pathways to reduce its reliance on ergosterol or to produce alternative sterols that can maintain cell membrane function even when ergosterol synthesis is inhibited. In some clinical strains of Candida albicans, mutations in the ERG3 gene, which is downstream of CYP51 in the ergosterol biosynthesis pathway, can prevent the accumulation of toxic sterol intermediates when CYP51 is inhibited, thus conferring resistance. annualreviews.org However, this specific mechanism has not been widely identified as a primary mode of resistance to this compound in plant pathogens. annualreviews.org
Genetic Basis of Resistance
The genetic basis of resistance to this compound can be complex and varies between different fungal pathogens. It can range from being controlled by a single major gene to being a polygenic trait influenced by multiple genes with smaller, additive effects.
In Pyrenophora teres, early studies of field isolates from different geographic regions indicated that resistance to triadimenol is conferred by alleles at a single major genetic locus. apsnet.org Similarly, in laboratory-generated mutants of Nectria haematococca, resistance to triadimenol was found to map to a single genetic locus. apsnet.org Resistance conferred by a single major gene can lead to a more rapid and abrupt loss of fungicide efficacy in the field. nih.gov
In contrast, for many pathogens, resistance to DMI fungicides like this compound is considered a quantitative or polygenic trait. frac.info This means that the level of resistance is determined by the combined effects of multiple genes, including those responsible for the mechanisms described above (CYP51 mutations, overexpression, efflux pumps, etc.). researchgate.net The gradual, stepwise development of resistance often observed in pathogens like powdery mildews supports the polygenic inheritance model. nih.govfrac.info The involvement of multiple genes and mechanisms allows for a continuous range of sensitivities within a fungal population, making the management of resistance more challenging.
Single Gene vs. Polygenic Resistance
The genetic basis of resistance to this compound can be categorized as either qualitative (single gene) or quantitative (polygenic).
Single Gene Resistance: In some fungal pathogens, resistance to this compound is controlled by a single major gene. For instance, in Pyrenophora teres, the causal agent of net blotch of barley, resistance to triadimenol has been shown to be controlled by a single chromosomal gene. apsnet.org Similarly, studies on laboratory-generated mutants of Nectria haematococca found that resistance to triadimenol was conferred by mutations at a single genetic locus, which resulted in a significant change in the resistance phenotype. apsnet.org Evidence for monogenic resistance to triadimenol has also been reported in Erysiphe graminis (now Blumeria graminis), the cause of powdery mildew in cereals. nih.gov This type of resistance often leads to a distinct separation between sensitive and resistant individuals within a population. frac.info A specific mutation, Y137F in the CYP51 gene, which encodes the target enzyme for azole fungicides, has been identified as conferring resistance to triadimenol in Mycosphaerella graminicola. nih.govplos.org
Table 1: Comparison of Single Gene and Polygenic Resistance to this compound
| Feature | Single Gene Resistance | Polygenic Resistance |
| Genetic Basis | Mutation in a single major gene. apsnet.orgapsnet.orgnih.gov | Mutations in multiple genes, each with a small effect. apsnet.orgnih.govfrac.info |
| Phenotypic Expression | Distinct sensitive and resistant populations. frac.info | Continuous range of sensitivity levels. apsnet.orgfrac.info |
| Evolution of Resistance | Often rapid and disruptive. apsnet.org | Gradual and directional. nih.govbcpc.org |
| Example Pathogens | Pyrenophora teres apsnet.org, Nectria haematococca apsnet.org | Erysiphe graminis f. sp. hordei bcpc.org, Tapesia yallundae nih.gov |
Role of Genetic Recombination and Mutation Rates
Genetic recombination and mutation are fundamental evolutionary processes that drive the development of fungicide resistance.
Genetic Recombination: Sexual and parasexual cycles in fungal pathogens allow for the recombination of genes, which can bring together different resistance mutations. frac.info This can lead to the creation of novel genotypes with higher levels of resistance or improved fitness compared to the parental strains. frac.info For example, it has been proposed that a recombination event brought together two different mutations in the CYP51 gene of Mycosphaerella graminicola, contributing to increased azole resistance. nih.govplos.org The stabilization of DMI sensitivity at a reduced level in wheat powdery mildew populations in Northwestern Europe has been partly attributed to genetic recombination within the pathogen population. bcpc.org
Mutation Rates: The emergence of resistance is initiated by mutations that alter the fungicide's target site or affect its uptake, transport, or detoxification. okstate.edu The rate at which these mutations occur influences the likelihood of resistance developing. Laboratory experiments can be used to select for resistant mutants by exposing fungal populations to the fungicide, sometimes with the aid of mutagenic agents, to assess the inherent risk of resistance development. rothamsted.ac.uk The frequency of these mutations in a natural population is typically low, but the repeated application of a fungicide creates strong selection pressure, favoring the survival and proliferation of resistant individuals. okstate.edu
Cross-Resistance and Multiple Resistance Profiles
The development of resistance to this compound can also have implications for the efficacy of other fungicides, leading to cross-resistance and the emergence of multiple resistance.
Cross-Resistance to Other Azole Fungicides
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple fungicides, typically those with the same mode of action. nzpps.org Since this compound belongs to the azole class of fungicides (DMIs), resistance to it is often associated with cross-resistance to other azoles.
In Erysiphe necator, the causal agent of grape powdery mildew, resistance to triadimenol and triadimefon was also associated with increased resistance to myclobutanil (B1676884) and fenarimol. nih.govresearchgate.net
Studies on Mycosphaerella graminicola have shown that specific mutations in the CYP51 gene confer resistance to a range of azole fungicides. For instance, the Y137F mutation leads to a loss of sensitivity to triadimenol. nih.govplos.org
In Australian populations of Pyrenophora teres f. sp. teres, isolates resistant to multiple DMIs, including triadimenol, tebuconazole (B1682727), and prochloraz, have been identified. frontiersin.org
However, the cross-resistance relationship is not always straightforward. In Pyrenophora teres, the correlation between resistance to triadimenol and propiconazole (B1679638) was found to be weak, suggesting that different genes might control resistance to each fungicide, or that the triadimenol resistance locus has a minor effect on propiconazole resistance. apsnet.org
Table 2: Examples of Cross-Resistance to this compound and Other Azole Fungicides
| Pathogen | Fungicides with Cross-Resistance to this compound | Reference |
| Erysiphe necator | Myclobutanil, Fenarimol | nih.govresearchgate.net |
| Mycosphaerella graminicola | Tebuconazole, Epoxiconazole | nih.govplos.org |
| Pyrenophora teres f. sp. teres | Tebuconazole, Metconazole, Triticonazole (B1683677), Difenoconazole, Prochloraz, Epoxiconazole, Prothioconazole, Propiconazole | frontiersin.org |
| Candida albicans | Fluconazole, Posaconazole | plos.org |
Emergence of Multiple Resistance
Multiple resistance is a more complex phenomenon where a fungal strain develops resistance to two or more fungicides with different modes of action through independent mutation events. frac.info The repeated use of various fungicides to control a pathogen can select for strains that accumulate different resistance mechanisms. For example, strains of Botrytis cinerea have been found with resistance to both benzimidazole (B57391) and dicarboximide fungicides. frac.info While the provided search results focus more on cross-resistance within the azole group for this compound, the general principle of multiple resistance is a significant concern in disease management. The evolution of multiple resistance in pathogens like wheat powdery mildew has been observed in response to the use of different DMI fungicides and morpholines. bcpc.org
Strategies for Resistance Management in Agricultural Systems
To combat the development and spread of fungicide resistance, including to this compound, integrated and strategic approaches are essential.
Integrated Pest Management (IPM) Approaches
Integrated Pest Management (IPM) is a holistic approach that combines various control methods to manage pests and diseases in an economically and environmentally sustainable manner. fao.org Key IPM strategies to manage fungicide resistance include:
Fungicide Rotation and Mixtures: Alternating or tank-mixing fungicides with different modes of action is a cornerstone of resistance management. croplife.org.aucroplife.org.au This reduces the selection pressure for resistance to any single fungicide class. It is crucial to avoid using products to which resistance has already developed. fao.org
Cultural Practices: Practices such as crop rotation, removal of crop debris, and managing the crop canopy to create less favorable conditions for disease development can significantly reduce pathogen populations. nih.govfao.orgcroplife.org.au
Monitoring Pathogen Populations: Regularly monitoring pathogen populations for shifts in fungicide sensitivity is crucial for early detection of resistance and for making informed decisions about which fungicides to use. okstate.edufao.org
Strategic Application Timing and Rates: Applying fungicides only when necessary, based on disease thresholds, and using the recommended label rates can help to minimize selection pressure. croplife.org.aucroplife.org.augrdc.com.au
By implementing these IPM strategies, the selection pressure for fungicide resistance can be reduced, thereby prolonging the effectiveness of valuable fungicides like this compound.
Monitoring and Surveillance of Resistant Strains
The emergence and spread of fungicide resistance are significant threats to effective disease management in agriculture. Monitoring and surveillance programs are, therefore, essential to detect resistant strains early, track their frequency and distribution, and implement timely resistance management strategies. nih.govfrac.info For this compound, a demethylation inhibitor (DMI) fungicide, monitoring efforts are crucial for preserving its efficacy against key fungal pathogens. These programs integrate various methodologies, from traditional bioassays to advanced molecular techniques, to provide a comprehensive picture of the resistance landscape. annualreviews.orginrae.fr
The primary goal of monitoring is to observe and document shifts in the sensitivity of target pathogen populations to a fungicide in the field. inrae.fr Early detection of resistance allows for adjustments in disease control practices, such as alternating or mixing fungicides with different modes of action, to mitigate the risk of control failure and extend the effective lifespan of the fungicide. nih.gov
Detection Methods
A variety of methods are employed to detect and quantify resistance to this compound in fungal populations. These can be broadly categorized into biological assays (bioassays) and molecular-based methods.
Germ Tube Elongation: For some fungi, like Uncinula necator (grape powdery mildew), a discriminatory dose is used to assess the length of the germ tube. This method can distinguish between sensitive and tolerant conidia based on their ability to germinate and grow in the presence of the fungicide. semanticscholar.org
Molecular Methods: With an understanding of the genetic basis of resistance, molecular tools offer rapid, sensitive, and specific detection of resistance-conferring mutations. nih.govnzpps.org For this compound and other DMIs, resistance is often linked to mutations in the target gene, CYP51, which codes for the sterol 14α-demethylase enzyme.
Polymerase Chain Reaction (PCR): PCR-based techniques can be designed to specifically amplify the DNA of resistant individuals. Allele-specific PCR, for instance, can detect single nucleotide polymorphisms (SNPs), such as the well-documented Y136F mutation in the CYP51 gene, which is associated with DMI resistance in several pathogens. researchgate.net
Quantitative PCR (qPCR) and Digital PCR (dPCR): These advanced methods not only detect the presence of a resistance mutation but also quantify its frequency within a population, even at very low levels. nih.govinrae.fr Digital PCR, in particular, offers high precision and sensitivity for quantifying mutations like Y136F and S509T in the CYP51 gene of Blumeria graminis f. sp. hordei (barley powdery mildew), making it a powerful tool for early warning systems. nih.gov
Global Surveillance and Research Findings
Surveillance programs have documented the emergence and spread of this compound resistance in various pathogens across different regions. These findings are critical for informing local disease management recommendations.
Resistance to this compound in Pyrenophora teres, the causal agent of net blotch in barley, was first reported in New Zealand in the mid-1980s and later in the United Kingdom. frontiersin.org Studies showed that this resistance was controlled by a single major genetic locus. frontiersin.org More recent research on P. teres f. sp. teres isolates from Australia identified cross-resistance between tebuconazole and other DMIs, including this compound. Tebuconazole-resistant isolates displayed resistance factors (RFs) to this compound ranging from 3.1 to 4.2. frontiersin.org
In grapevine powdery mildew (Uncinula necator), resistance to this compound has been reported worldwide. researchgate.net The first cases were identified in Portugal in 1988 and France in 1989. inrae.frsemanticscholar.org Subsequent reports emerged from South Africa, Australia, and the United States. semanticscholar.orgresearchgate.net A study in South African vineyards found that all tested populations of U. necator showed reduced sensitivity to this compound, indicating a widespread shift had occurred. semanticscholar.org This study also pointed towards cross-resistance between different triazole fungicides. semanticscholar.org
The table below summarizes findings from a study on Pyrenophora teres f. sp. teres isolates, showing their sensitivity to various DMI fungicides, including this compound.
EC50 values of Pyrenophora teres f. sp. teres isolates to various DMI fungicides. Data sourced from research on DMI fungicide resistance. frontiersin.org
Monitoring of Blumeria graminis f. sp. hordei has linked high levels of resistance to this compound with the Y136F mutation in the CYP51 gene. nih.gov A digital PCR (dPCR) assay was successfully developed to detect and quantify both the Y136F and S509T mutations, proving to be a fast, accurate, and sensitive technology for screening field samples and serving as an early warning system for fungicide resistance development. nih.gov
The table below presents results from the dPCR assay for detecting key resistance mutations in known isolates of B. graminis f. sp. hordei.
Quantification of CYP51 mutations in Blumeria graminis f. sp. hordei isolates using digital PCR. The Y136F mutation was present in both sensitive and resistant isolates in this study, while the S509T mutation was strongly correlated with the resistant phenotype. nih.gov
Environmental Fate and Degradation of Triadimenol a
Persistence and Distribution in Environmental Compartments
Triadimenol (B1683232) is considered to be fairly persistent in soil. nih.gov Its persistence varies depending on soil type and conditions, with reported half-life values ranging from 110 to 375 days in sandy loam and 240 to 270 days in loam. herbiguide.com.auscbt.com One study found that triadimenol can be classified as moderately persistent. rbcsjournal.org The degradation rate was observed to be higher in a Red-Yellow Podzolic soil compared to a Latosol, which was attributed to better nutrient status, moisture retention, and physical conditions in the Podzolic soil. rbcsjournal.org The degradation of triadimefon (B1683231), the parent compound of triadimenol, is primarily mediated by microorganisms, and triadimenol itself is significantly more persistent than its parent, with a half-life that can exceed 240 days. usask.canih.gov
The mobility of triadimenol in soil is generally considered to be low to moderate. nih.gov This is based on its soil organic carbon-water (B12546825) partitioning coefficient (Koc), with reported values ranging from 150 to 992 L/kg. nih.govepa.gov The adsorption of triadimenol in soil is dependent on the soil's organic carbon content. researchgate.net Despite its moderate solubility, the compound has the potential to be transported in dissolved form through surface runoff or leach into groundwater, making it prone to leaching. epa.gov
Table 1: Soil Persistence and Mobility of Triadimenol This table is interactive. You can sort and filter the data.
Triadimenol exhibits moderate solubility in water, which influences its potential for transport in aquatic environments. epa.gov The water solubility of the two diastereoisomers, A and B, differs slightly, with values of 62 mg/L for isomer A and 33 mg/L for isomer B at 20 °C. agropages.com Other sources report a general water solubility for triadimenol of 120 mg/L. nih.gov Both diastereoisomers are stable to hydrolysis over a wide pH range (pH 4, 7, and 9), with a half-life greater than one year. nih.govagropages.com Due to its solubility, triadimenol can be transported dissolved in water via surface runoff. epa.gov While direct photodegradation is a significant dissipation pathway for its parent compound triadimefon, triadimenol is considered stable under natural water conditions. researchgate.net
Table 2: Aquatic Properties of Triadimenol This table is interactive. You can sort and filter the data.
Volatilization of Triadimenol A from moist or dry soil surfaces is not considered an important environmental fate process. nih.gov This is based on its low vapor pressure (6 × 10⁻⁴ mPa for isomer A and 4 × 10⁻⁴ mPa for isomer B at 20 °C) and a low estimated Henry's Law constant of 1.3 x 10⁻¹² atm-cu m/mole. nih.govagropages.com While particulate-phase triadimenol may be removed from the atmosphere by wet or dry deposition, its potential for long-range air transport is considered to be below the level of concern. nih.govherts.ac.uk
Degradation Pathways
The degradation of triadimenol in soil and water is primarily a microbial process. nih.govmdpi.com In soil, triadimenol is formed from the microbial reduction of triadimefon. lacertilia.denih.gov This transformation is biotic and enantioselective, meaning different stereoisomers are produced and degraded at different rates. researchgate.net For example, in some soils, the S-(+)-enantiomer of triadimefon reacts faster than the R-(-) one. researchgate.net The degradation of triadimenol itself involves hydrolytic cleavage, leading to the formation of 4-chlorophenol (B41353). scbt.comagropages.com The metabolism of the individual triadimenol enantiomers also proceeds at different rates. agropages.com
In plants, the degradation of triadimenol involves conjugation with sugars and oxidation of the tert-butyl group. scbt.comagropages.com A significant breakdown reaction, especially after seed treatment, is the hydrolysis that produces 1,2,4-triazole (B32235) in the soil, which can then be taken up by plants. scbt.com
The primary degradation pathway for triadimenol involves the oxidation of its tert-butyl group. agropages.cominchem.org The main metabolites identified in animal studies are hydroxy triadimenol (also known as KWG 1342) and carboxy triadimenol (KWG 1640). who.int In one study, carboxy triadimenol was the most abundant metabolite, accounting for 45–64% of the administered dose, followed by hydroxy triadimenol at 18–33%. who.int
Other identified metabolites resulting from the cleavage of the main structure include 4-chlorophenol and 1,2,4-triazole. scbt.comepa.govagropages.com The 1,2,4-triazole can be further metabolized in plants to form conjugates like triazole alanine (B10760859) and triazole acetic acid. scbt.com
Table 3: Identified Metabolites of Triadimenol This table is interactive. You can sort and filter the data.
Microbial Degradation in Soil and Water
Role of Specific Microbial Communities
The transformation of triadimenol's parent compound, triadimefon, into triadimenol is a biotic process driven by soil microorganisms. acs.orgnih.gov Studies have shown that the microbial communities in different soil types influence the rate of this transformation. For instance, the degradation of triadimefon was found to be faster in soils with a history of repeated applications, suggesting an adaptation of the microbial community. nih.gov The half-lives of triadimefon were observed to decrease with subsequent applications, indicating an enhanced degradation capability of the soil microbes. nih.gov
Stereoselective Microbial Transformation
The microbial transformation of triadimefon to triadimenol is a stereoselective process, meaning that different stereoisomers of the parent compound are transformed at different rates, leading to a product mixture of triadimenol stereoisomers with a different composition than the commercial standard. acs.orgnih.gov Triadimenol itself has four stereoisomers due to its two chiral centers. acs.orgnih.gov
Research has consistently shown that in soil, the S-(+)-enantiomer of triadimefon is transformed faster than the R-(−)-enantiomer. acs.orgnih.govebi.ac.uk This enantioselective transformation results in the production of the four triadimenol stereoisomers at different rates, leading to unequal concentrations in the soil. acs.orgnih.gov The relative abundances of these stereoisomers can differ depending on the specific soil environment. researchgate.net
Furthermore, the stereoselective formation of triadimenol diastereomers has been observed to differ between plant and soil environments. In wheat straw, diastereomer A was preferentially produced, whereas in soil, diastereomer B was more prevalent. nih.gov This highlights the complexity of microbial degradation processes and their dependence on the environmental matrix. The stereoisomers of triadimenol exhibit different toxicities, making the study of stereoselective transformation crucial for accurate environmental risk assessment. acs.orgnih.gov
Photodegradation in Water and on Surfaces
Photodegradation is a significant pathway for the breakdown of this compound in the environment, particularly in water and on surfaces. researchgate.net this compound contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to photolysis under environmental conditions. nih.gov
Kinetics and Factors Influencing Photolysis (e.g., pH, light intensity)
The rate of photodegradation of this compound is influenced by several factors, including the solvent, irradiation wavelength, and the presence of other substances. researchgate.net Studies have shown that the degradation is faster at a shorter wavelength (254 nm) compared to a longer wavelength (313 nm). researchgate.netnih.gov In fact, some studies report that Triadimenol is stable at 313 nm. nih.gov The kinetics of the process are often characterized as pseudo-first-order. researchgate.net
The presence of sensitizers can significantly impact the photodegradation of this compound. Electron-acceptor sensitizers like 9,10-dicyanoanthracene (B74266) and 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) have been shown to promote its degradation, although long irradiation times are still required. nih.gov The photodegradation rate on plant surfaces can be influenced by the intensity of light. researchgate.net While triadimefon, the parent compound, is stable to hydrolysis, its degradation via photolysis in water is rapid, with a reported half-life of 7.6 hours. epa.gov
| Factor | Influence on this compound Photodegradation |
| Light Wavelength | Degradation is faster at 254 nm compared to 313 nm. researchgate.netnih.gov |
| Sensitizers | Electron-acceptor sensitizers can enhance degradation. nih.gov |
| Surface Type | Degradation rates can be lower on β-cyclodextrin compared to cellulose (B213188). nih.gov |
| pH | While not extensively detailed for triadimenol specifically, the phototransformation of related chlorophenols is pH-dependent, with rates increasing at higher pH. researchgate.net |
Characterization of Photodegradation Products
The photodegradation of this compound results in the formation of several breakdown products. The primary photochemical reaction involves the chlorophenoxyl moiety of the molecule. nih.gov One of the major reaction pathways is the formation of the 4-chlorophenoxyl radical, which leads to the production of 4-chlorophenol. researchgate.netnih.govepa.gov
When irradiated with a medium-pressure mercury lamp in a methanol (B129727) solution, the major degradation products identified were 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one and 1-phenoxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol. chemicalbook.com Other identified photoproducts include 1H-1,2,4-triazole, 4-chlorophenyl formate (B1220265), 4-chlorophenyl 2,2-dimethylpropanoate, and 4-chlorobenzoic acid. nih.gov On surfaces like apple leaves exposed to natural sunlight, the butanone metabolite is the primary product detected. chemicalbook.com Triadimenol can also undergo photooxidation to its parent compound, triadimefon, and dechlorination. nih.gov
| Photodegradation Product | Chemical Name |
| 4-chlorophenol | 4-chlorophenol |
| 1,2,4-triazole | 1H-1,2,4-triazole |
| Butanone metabolite | 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one |
| Butanol metabolite | 1-phenoxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |
| 4-chlorophenyl formate | 4-chlorophenyl formate |
| 4-chlorophenyl 2,2-dimethylpropanoate | 4-chlorophenyl 2,2-dimethylpropanoate |
| 4-chlorobenzoic acid | 4-chlorobenzoic acid |
| Triadimefon | 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one |
Chemical Hydrolysis
This compound is considered to be stable to hydrolysis. nih.govagropages.com Studies have shown that it has an extrapolated half-life of over one year at 20°C across a pH range of 4, 7, and 9. nih.govfao.org This stability indicates that chemical hydrolysis is not a significant degradation pathway for this compound in the environment under normal conditions.
Oxidative Degradation Processes
Advanced Oxidation Processes (AOPs) have been investigated as effective methods for the degradation of this compound. researchgate.netmdpi.com These processes rely on the generation of highly reactive chemical species, such as hydroxyl radicals, which can break down recalcitrant organic molecules. researchgate.net
The photo-Fenton reaction, a type of AOP, has been shown to effectively degrade this compound. researchgate.net The degradation kinetics are significantly influenced by the concentrations of iron (Fe²⁺) ions and hydrogen peroxide (H₂O₂), as well as the initial concentration of the pesticide. researchgate.net The degradation rate of triadimenol increases with higher concentrations of iron and hydrogen peroxide, and complete degradation can be achieved in a short period of illumination. researchgate.net The kinetics of this process typically follow a pseudo-first-order model. researchgate.netx-mol.com
Influence of Environmental Factors on Degradation Kinetics
The rate at which this compound degrades in the environment is not constant; it is significantly influenced by a variety of environmental factors. These factors can alter the speed and pathway of degradation, thereby affecting the compound's persistence and potential for environmental impact. Key determinants of this compound's degradation kinetics include the organic matter content of the soil, prevailing temperature and moisture conditions, and the pH of the surrounding medium.
Soil Organic Matter Content
The organic matter content in soil plays a complex role in the degradation of this compound. Organic matter can influence pesticide behavior by affecting microbial activity, water retention, and sorption processes.
Research on the parent compound, triadimefon, provides insights into how organic matter can affect the formation and subsequent degradation of triadimenol. In nonflooded (aerobic) soil conditions, triadimefon was found to be more persistent in soils with higher organic carbon content, such as a mollisol. nih.gov The addition of cow manure, which further increases organic matter, enhanced this persistence. nih.gov Conversely, in flooded (anaerobic) soil systems, higher organic carbon content and the addition of manure accelerated the degradation of triadimefon. nih.gov Another study found that the degradation of triadimefon was faster in greenhouse soils, which typically have a high content of organic matter, compared to normal soil. maxwellsci.com
These findings suggest that the effect of soil organic matter on this compound persistence is highly dependent on other environmental conditions, particularly soil aeration and moisture levels. Under aerobic conditions, higher organic matter may increase the sorption of triadimenol, potentially reducing its bioavailability for microbial degradation. In anaerobic environments, the organic matter may serve as an electron donor for microbial populations capable of degrading the fungicide.
Table 1: Influence of Soil Organic Matter on Triadimefon Degradation (leading to Triadimenol)
| Soil Condition | Effect of Increased Organic Matter/Manure | Reference |
|---|---|---|
| Nonflooded (Aerobic) | Enhanced persistence | nih.gov |
| Flooded (Anaerobic) | Enhanced degradation | nih.gov |
Temperature and Moisture Conditions
Temperature and moisture are critical factors that regulate the rate of microbial and chemical degradation of this compound in soil.
Studies have demonstrated a direct relationship between temperature and the degradation rate of triazole fungicides. An investigation into several triazoles, including triadimenol, revealed that degradation rates increased approximately threefold when the temperature was raised from 5°C to 18°C. rothamsted.ac.uk In contrast, a reduction in soil moisture from 80% of field capacity to 60% only slightly slowed the degradation process. rothamsted.ac.uk Another study focusing on the degradation of triadimefon in corn flour showed that at -20°C, degradation was almost nonexistent. shd-pub.org.rs However, when the temperature was increased to 25°C with a 10% moisture content, the half-life of triadimefon was sharply reduced, with degradation rates ranging from 40.6% to 68.4% after ten days. shd-pub.org.rssemanticscholar.org Research on triadimefon in soil also confirmed that its degradation was faster at 35°C than at 27°C. nih.gov
Table 2: Effect of Temperature on Triazole Fungicide Degradation
| Temperature Change | Impact on Degradation Rate | Reference |
|---|---|---|
| Increase from 5°C to 18°C | ~3-fold increase | rothamsted.ac.uk |
| Increase from 27°C to 35°C | Faster degradation | nih.gov |
| -20°C | Almost no degradation | shd-pub.org.rs |
pH Effects
The pH of the soil and water environment is a crucial factor that can influence the chemical stability of pesticides through processes like hydrolysis.
Triadimenol has been found to be hydrolytically stable across a wide range of environmental pH values. nih.gov Studies conducted in sterile aqueous buffer solutions at pH 4, 7, and 9 showed no significant degradation of triadimenol after 32 days at 20°C and 40°C. fao.org Based on these findings, the extrapolated half-life for hydrolysis in the pH range of 4 to 9 at 20°C is greater than one year. fao.orgherts.ac.uk This indicates that hydrolysis is not expected to be a significant degradation pathway for this compound in the environment. fao.org
Table 3: Hydrolytic Stability of Triadimenol
| pH Range | Temperature | Half-life (t½) | Reference |
|---|
Environmental Transformation Products (ETPs) and their Significance
This compound is itself a primary and more persistent transformation product of the fungicide triadimefon, formed through the microbial reduction of triadimefon's carbonyl group. rothamsted.ac.ukusask.ca The degradation of this compound, in turn, leads to the formation of several other environmental transformation products (ETPs).
The identification of these ETPs is crucial for a comprehensive environmental risk assessment, as they may exhibit their own toxicological and persistence characteristics. The major degradation pathway for both triadimefon and triadimenol involves the cleavage of the molecule, leading to the formation of 4-chlorophenol and 1,2,4-triazole . usask.caresearchgate.net These two compounds are considered major photodegradation products. researchgate.net
Other known ETPs of triadimenol include Triazole alanine and various other metabolites designated by codes such as KWG1732 . nih.gov The persistence of these transformation products can vary. For instance, triadimenol is significantly more persistent in soil than its parent compound triadimefon, with a reported half-life that can exceed 240 days. researchgate.net The formation of stable and persistent ETPs like the triazole ring-containing compounds is a significant aspect of the environmental fate of this compound.
Table 4: Known Environmental Transformation Products (ETPs) of Triadimenol
| Transformation Product | Parent Compound(s) | Significance/Notes | Reference(s) |
|---|---|---|---|
| Triadimenol | Triadimefon | Major, persistent metabolite of triadimefon. rothamsted.ac.ukusask.ca | |
| 4-chlorophenol | Triadimefon, Triadimenol | Major photolysis product. usask.caresearchgate.net | |
| 1,2,4-triazole | Triadimefon, Triadimenol | Major photolysis product. usask.caresearchgate.net | |
| Triazole alanine | Triadimenol | Metabolite. nih.gov | |
| KWG1732 | Triadimenol | Metabolite. nih.gov | |
| 1-phenoxy-3,3-dimethyl-but-2-one | Triadimefon | Photoproduct identified in water and on leaf surfaces. researchgate.nettandfonline.com |
Analytical Methodologies for Triadimenol a Quantification and Enantiomeric Analysis
Extraction and Sample Preparation Techniques for Various Matrices
Effective extraction and cleanup are foundational steps to ensure accurate and sensitive analysis by removing interfering substances from the sample matrix. Methodologies are tailored to the specific characteristics of each matrix.
The systemic nature of Triadimenol (B1683232) A necessitates robust extraction methods for diverse plant tissues. lacertilia.de Common approaches involve homogenization of the plant material to ensure a representative sample and to increase the surface area for efficient solvent extraction.
For leafy tissues, a typical procedure involves homogenization in liquid nitrogen, followed by resuspension in a cold solution of 10% trichloroacetic acid (TCA) and acetone (B3395972) with 1% β-mercaptoethanol. researchgate.net In a study on white pine needles, a method was developed for determination by Gas Chromatography/Mass Spectrometry (GC/MS). acs.org For wheat, samples of straw and grain are homogenized and extracted with solvents like acetone and methylene (B1212753) chloride. fao.org Frozen plant samples can be blended with dry ice before extraction. fao.org In cucumber plants, Triadimenol A residues have been investigated in the roots, stems, leaves, and fruit. nih.gov The uptake and distribution of its enantiomers can be preferential within different plant tissues. researchgate.net
A method for analyzing conjugated residues involves refluxing the sample with a methanol (B129727)/water mixture, followed by enzymatic hydrolysis to release the conjugated forms of this compound. fao.org
Analyzing soil and water for this compound is critical for environmental monitoring. Standard methods for pesticide extraction from soil include pressurized liquid extraction (PLE), microwave-assisted extraction (MAE), and ultrasonic solvent extraction (USE). nih.gov A common solvent system for soil is a mixture of acetonitrile (B52724), water, and formic acid, with extraction facilitated by sonication and shaking. regulations.gov Cleanup of soil extracts often employs solid-phase extraction (SPE) with sorbents like alumina, Florisil, or silica (B1680970) gel to remove co-extracted matrix components. nih.gov Studies have shown high recovery rates, often between 90-99%, for this compound in soil samples. inchem.org
For water samples, solid-phase extraction (SPE) is a widely used and effective technique for concentrating the analyte and cleaning the sample prior to chromatographic analysis. researchgate.net Water samples are typically collected in amber glass bottles and extracted promptly. nih.gov One study reported a recovery of 94.24% for this compound from river water using SPE followed by HPLC analysis. researchgate.net The behavior and transformation of this compound have also been studied in soil-water slurries. acs.org
The analysis of this compound in food is essential for ensuring consumer safety and regulatory compliance. agrinfo.eu Methods have been developed for a wide range of food items, including cereals, fruits, and vegetables. inchem.orghpc-standards.com
A widely applied technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. For many food categories, this involves an initial extraction with acetonitrile containing 1% acetic acid, followed by a cleanup step using dispersive solid-phase extraction (dSPE). chrom-china.com For fruit purees, such as those made from bananas, pineapples, and grapes, extraction with acetonitrile followed by purification on an SPE cartridge is common. researchgate.netsaffi.eu
For low-moisture commodities like cereals and dried fruits, it is recommended to add water before extraction to improve efficiency. eurl-pesticides.eu Homogenization of the entire laboratory sample is crucial to ensure the analytical sub-sample is representative, especially for commodities like cereals where residues may be unevenly distributed between fractions like the husk and endosperm. eurl-pesticides.eu Methods using methanol/water extraction have been successfully applied to lettuce and wheat grain. fao.org For some food matrices like honey and apple juice, specific extraction protocols have been developed. sigmaaldrich.cn
Table 1: Summary of Extraction Techniques for this compound in Various Matrices
| Matrix | Extraction Method | Key Solvents/Reagents | Cleanup Technique | Reference(s) |
|---|---|---|---|---|
| Plant Tissues | Homogenization | Acetone, Methylene Chloride, Dichloromethane | - | fao.org |
| Homogenization in Liquid N₂ | Trichloroacetic Acid, Acetone, β-mercaptoethanol | - | researchgate.net | |
| Reflux Extraction | Methanol/Water | Enzymatic Hydrolysis | fao.org | |
| Soil | Sonication & Shaking | Acetonitrile, Water, Formic Acid | SPE (Alumina, Florisil, Silica Gel) | nih.govregulations.gov |
| Water | Solid-Phase Extraction (SPE) | - | - | researchgate.net |
| Food (General) | QuEChERS | Acetonitrile, Acetic Acid | Dispersive SPE (dSPE) | chrom-china.com |
| Fruit Puree | Solvent Extraction | Acetonitrile | Solid-Phase Extraction (SPE) | researchgate.netsaffi.eu |
| Cereals (Low Moisture) | Solvent Extraction | Water (pre-addition), Acetone/Methanol | Silica Gel Column | eurl-pesticides.eupjoes.com |
Chromatographic Separation Techniques
Following extraction and cleanup, chromatographic techniques are employed to separate this compound from any remaining matrix components and, in the case of chiral analysis, to separate its stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. researchgate.net Reversed-phase HPLC is a common approach, often utilizing a C18 stationary phase. fao.orgresearchgate.netsielc.com A typical mobile phase consists of a mixture of acetonitrile and water, sometimes with an acid modifier like phosphoric or acetic acid. fao.orgresearchgate.netsielc.com One optimized method uses an acetonitrile-water (70:30, v/v) mobile phase with UV detection at 220 nm, achieving a short analysis time. researchgate.net
For the separation of this compound's enantiomers, chiral HPLC is required. saffi.eu Polysaccharide-based chiral stationary phases (CSPs), such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate), are effective for this purpose. nyxxb.cn The separation can be performed in either normal-phase or reversed-phase mode. nih.govnyxxb.cn For instance, an ideal resolution was achieved in reversed-phase mode with a mobile phase of methanol-water (70:30, v/v) or acetonitrile-water (30:70, v/v) under specific temperature conditions. nyxxb.cn Another specific application uses an Astec® CYCLOBOND I 2000 HP-RSP column with a mobile phase of 20 mM ammonium (B1175870) acetate (B1210297) and acetonitrile. sigmaaldrich.com
Table 2: Example HPLC Conditions for this compound Analysis
| Analysis Type | Column | Mobile Phase | Detection | Reference(s) |
|---|---|---|---|---|
| Achiral | C18 | Acetonitrile/Water (70:30, v/v) | UV (220 nm) | researchgate.net |
| Achiral | Silica-based C18 | Acetonitrile/Water with Acetic Acid | MS/MS | fao.org |
| Chiral | Cellulose tris(3,5-dimethylphenylcarbamate) | Methanol/Water (70:30, v/v) | UV | nyxxb.cn |
| Chiral | Astec® CYCLOBOND I 2000 HP-RSP | 20 mM Ammonium Acetate/Acetonitrile (70:30) | UV (220 nm) | sigmaaldrich.com |
| Chiral | Chiralpak AS-H | Not specified | Diode Array, Optical Rotatory Dispersion | nih.gov |
Gas Chromatography (GC), often coupled with a mass spectrometer (MS), is another powerful technique for the determination of this compound. sigmaaldrich.cn It is suitable for direct analysis of the compound in various extracts. acs.org
Different detectors can be used depending on the required sensitivity and selectivity, including flame ionization detectors (FID), nitrogen-phosphorus detectors (NPD), electron-capture detectors (ECD), and mass spectrometry. inchem.orgsigmaaldrich.cnrjas.ro A GC-FID method has been developed for the simultaneous determination of Triadimenol, spiroxamine, and tebuconazole (B1682727) using an HP-5 capillary column. rjas.ro For higher sensitivity and confirmation, GC-MS or GC-MS/MS is employed. acs.orgsigmaaldrich.cn A method using GC coupled with negative chemical ionization mass spectrometry (GC-NCI/MS) has been validated for the confirmatory analysis of this compound residues in various food categories. chrom-china.com In one study, a DB-17ht column was used with a specific temperature program to achieve baseline resolution of triadimefon (B1683231) and both triadimenol diastereomers. acs.org
Table 3: Example GC Conditions for this compound Analysis
| Column Type | Detector | Application Matrix | Key Findings | Reference(s) |
|---|---|---|---|---|
| HP-5 | FID | Pesticide Formulation | Simultaneous determination with other fungicides | rjas.ro |
| DB-17ht | MS | White Pine Foliage | Baseline resolution of diastereomers achieved | acs.org |
| Not specified | NCI-MS | Various Foods | Confirmatory method with a limit of quantification of 0.003 mg/kg | chrom-china.com |
| Not specified | AFID (Nitrogen-specific) | Plant Material, Soil | Separate determination of the two diastereoisomeric forms | inchem.org |
Detection and Quantification Methods
Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the most widely used detection method for the confirmation and quantification of triadimenol due to its high sensitivity and selectivity. nih.govchrom-china.com It is commonly coupled with chromatographic systems like liquid chromatography (LC-MS/MS) or supercritical fluid chromatography (SFC-MS/MS). nih.govnih.gov
LC-MS/MS methods have been developed for the simultaneous determination of triadimenol stereoisomers in complex matrices such as wheat, straw, and soil. nih.gov Similarly, SFC-MS/MS has been effectively used for analyzing triadimenol in tobacco and during the beer brewing process. nih.govdoi.org Techniques like ultra-performance convergence chromatography coupled with tandem triple quadrupole mass spectrometry (UPC²-MS/MS) provide novel, sensitive, and efficient analysis of triadimenol enantiomers. nih.gov Gas chromatography-negative chemical ionization mass spectrometry (GC-NCI/MS) has also been established as a confirmatory method for triadimenol residues in various foods. chrom-china.com
While mass spectrometry is dominant, other spectroscopic detectors are also utilized for the quantification of triadimenol. Ultraviolet (UV) detection is frequently paired with HPLC and SFC systems. saffi.euresearchgate.net A simple and rapid HPLC method for triadimenol analysis in water samples reported using a C18 column with UV detection at a wavelength of 220 nm. researchgate.netresearchgate.net This wavelength was also used in an SFC method for determining triadimenol in fruit puree. saffi.eunih.gov
In addition to standard UV absorption, other spectroscopic techniques have been explored. A polarimeter detector has been used in-line with LC to confirm the elution orders of the separated stereoisomers. nih.gov Furthermore, a method based on the enhancement of resonance light scattering (RLS) has been developed for the determination of nucleic acids using triadimenol, where the RLS intensity at 310 nm is proportional to the concentration. nih.gov Vibrational spectroscopy techniques, including FT-IR and Raman, are also being investigated for the analysis of triadimenol. researchgate.net
Method Validation Parameters
The validation of analytical methods is crucial to ensure the reliability and accuracy of the obtained data. wjarr.combookpi.org Key parameters include accuracy, precision, linearity, and the limits of detection (LOD) and quantification (LOQ). wjarr.com
Numerous studies have validated their analytical methods for triadimenol, providing detailed performance data. Accuracy is typically assessed through recovery studies, while precision is expressed as the relative standard deviation (RSD). Linearity is determined by the correlation coefficient (r² or R²) of the calibration curve over a specific concentration range. LOD is the lowest concentration of an analyte that can be reliably detected, and LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. wjarr.comthermofisher.com
Research findings for triadimenol analysis across various methods and matrices demonstrate robust performance. For instance, a GC-NCI/MS method for food samples showed average recoveries from 70% to 110% with RSDs below 12.0%. chrom-china.com An SFC method for fruit puree reported recoveries of 80.1% to 106% with RSDs between 3.3% and 7.6%. saffi.eunih.gov An LC-MS/MS method for wheat, straw, and soil showed recoveries from 84.0% to 106.8% with precision below 12.2%. nih.gov An HPLC-UV method for water samples yielded a recovery of 94.24% with an RSD of 5.38%. researchgate.netresearchgate.net
The table below summarizes the validation parameters from several published methods for the analysis of this compound.
Table 1: Method Validation Parameters for this compound Analysis
| Analytical Method | Matrix | Accuracy (Recovery %) | Precision (RSD %) | Linearity (Range) | r² / R² | LOD | LOQ | Citation |
|---|---|---|---|---|---|---|---|---|
| GC-NCI/MS | Various Foods | 70 - 110% | < 12.0% | 0.050 - 0.750 mg/L | Not Specified | 0.001 mg/kg | 0.003 mg/kg | chrom-china.com |
| SFC-UV | Fruit Puree | 80.1 - 106% | 3.3 - 7.6% | 0.5 - 50 mg/L | > 0.9993 | Not Specified | 0.05 mg/kg | saffi.eunih.gov |
| SFC-MS/MS | Tobacco | 82.8 - 106.6% | 1.1 - 6.6% (intra-day) | 10 - 500 ng/mL | > 0.9926 | 0.26 - 3.24 µg/kg | Not Specified | doi.org |
| LC-MS/MS | Wheat, Straw, Soil | 84.0 - 106.8% | < 12.2% | 0.003 - 4 mg/L | Not Specified | 0.001 - 0.005 mg/kg | 0.007 - 0.02 mg/kg | nih.gov |
| HPLC-UV | Water | 94.24% | 5.38% | 5 - 50 mg/L | 0.9997 | 1.23 mg/L | 4.12 mg/L | researchgate.netresearchgate.net |
Recovery Studies and Matrix Effects
The accuracy of quantifying this compound in various samples is heavily dependent on the efficiency of the extraction process (recovery) and the influence of co-extracted compounds from the sample matrix (matrix effects). These two parameters are fundamental in the validation of analytical methods.
Recovery Studies
Recovery studies are essential to determine the percentage of the analyte of interest that is successfully extracted from the sample matrix and processed through the entire analytical procedure. Acceptable recovery rates are a key indicator of a method's accuracy.
Research on fruit and vegetable purees intended for infant consumption has demonstrated a method for separating Triadimenol stereoisomers using ultra-performance convergence chromatography. In this study, recovery experiments were conducted at fortification levels between 0.05 and 1.0 mg/kg. The results showed recoveries ranging from 81.0% to 107%, with a relative standard deviation (RSD) between 2.3% and 7.6%. nih.govsaffi.eu Similarly, a study on banana, pineapple, and grape puree using supercritical fluid chromatography reported recoveries for Triadimenol enantiomers between 80.1% and 106% for spiked samples at 0.05, 0.2, and 3.0 mg/kg, with RSDs of 3.3% to 7.6%. researchgate.netsaffi.eu
In the analysis of wheat grain, a method involving QuEChERS extraction followed by solid-phase extraction cleanup yielded recoveries greater than 75% for each enantiomer of Triadimenol at fortification levels of 1 ng/g, 5 ng/g, and 10 ng/g. waters.com For mealworm larvae, a challenging fatty matrix, an optimized QuEChERS-based method combined with gas chromatography-tandem mass spectrometry (GC-MS/MS) achieved high recovery rates. nih.gov
The following table summarizes the recovery data for this compound in various matrices.
| Matrix | Fortification Levels | Recovery Rate (%) | Analytical Method |
| Fruit & Vegetable Puree (pumpkin, apple, tomato) | 0.05 - 1.0 mg/kg | 81.0 - 107 | Ultra-Performance Convergence Chromatography |
| Fruit Puree (banana, pineapple, grape) | 0.05, 0.2, 3.0 mg/kg | 80.1 - 106 | Supercritical Fluid Chromatography |
| Wheat Grain | 1, 5, 10 ng/g | > 75 | ACQUITY UPC² and Tandem Quadrupole Mass Spectrometry |
| Water | 5 - 50 mg/L | 94.24 | High-Performance Liquid Chromatography (HPLC) |
This table is interactive. You can sort and filter the data.
Matrix Effects
Matrix effects are a significant concern in pesticide residue analysis, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS) and GC-MS. eurl-pesticides.euvscht.cz These effects, caused by co-eluting endogenous components of the sample matrix, can either suppress or enhance the analyte signal, leading to inaccurate quantification. eurl-pesticides.eutestqual.com
In the analysis of Triadimenol, matrix effects have been observed to be a notable issue. A study evaluating multi-residue methods found that Triadimenol exhibited a signal suppression of -18% in certain conditions. eurl-pesticides.eu In the analysis of five triazole fungicides in wheat, matrix effects were calculated to be within +/- 10% for each enantiomer. waters.com For the analysis of 62 pesticides in 32 different food matrices, Triadimenol was among the pesticides that required specific attention due to matrix effects under certain mass spectrometry modes. mdpi.com
To counteract these effects, several strategies are employed. The most common is the use of matrix-matched calibration, where calibration standards are prepared in extracts of a blank matrix that is similar to the sample. testqual.com This helps to compensate for signal suppression or enhancement. Other approaches include the use of analyte protectants in GC analysis or the application of standard addition or isotopically labeled internal standards, which are considered the most effective ways to compensate for matrix effects. testqual.com The optimization of sample preparation, including clean-up steps using materials like Florisil columns or primary secondary amine (PSA) sorbents, is also crucial for minimizing the co-extraction of interfering matrix components. saffi.eunih.gov
Reference Materials and Quality Control
The use of high-purity reference materials and the implementation of stringent quality control measures are prerequisites for generating reliable and legally defensible data in pesticide residue analysis. hpc-standards.comeurl-pesticides.eu
Reference Materials
Certified Reference Materials (CRMs) and analytical standards of Triadimenol are commercially available from various suppliers, including Honeywell Fluka™, Sigma-Aldrich (TraceCERT®), LGC Standards, HPC Standards, and CRM LABSTANDARD. hpc-standards.comhoneywell.comsigmaaldrich.comlgcstandards.comcrmlabstandard.com These materials are of high purity, often greater than 95% or 98%, and are accompanied by a Certificate of Analysis (CoA) that provides information on identity, purity, and measurement uncertainty. honeywell.comcrmlabstandard.com
Many of these reference materials are produced by accredited manufacturers in accordance with international standards such as ISO 17034 (General requirements for the competence of reference material producers) and ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories). sigmaaldrich.comlgcstandards.com This ensures their traceability and suitability for use in accredited laboratories performing official food and environmental control. testqual.comhpc-standards.com Triadimenol reference standards are available in various forms, including neat (pure) material and solutions in solvents like acetonitrile at specified concentrations (e.g., 10 µg/ml or 100 µg/ml). hpc-standards.com
Quality Control
Analytical quality control (AQC) is an integral part of method validation and routine analysis, ensuring that the performance of the analytical method remains consistent over time. testqual.comeurl-pesticides.eu Key quality control procedures for the analysis of Triadimenol include:
Method Validation: Before routine use, the analytical method must be thoroughly validated to assess parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (through recovery studies), and precision. nih.govrjas.ro
Calibration: The instrument is calibrated using reference standards. For Triadimenol analysis, linear calibration graphs have been demonstrated in concentration ranges from 1 µg/mL to 1000 µg/mL with high correlation coefficients (e.g., >0.999). rjas.ro
Batch Control: Each batch of samples analyzed is typically accompanied by quality control samples, including blanks (to check for contamination), and spiked samples (to monitor recovery and precision). testqual.com
Proficiency Testing: Participation in proficiency testing schemes is a crucial external quality control measure that allows laboratories to compare their results with those of other laboratories.
According to guidelines for pesticide residue analysis, the residue definition for enforcement can sometimes include the sum of multiple compounds. For instance, the residue definition for compliance may be the sum of Triadimefon and its metabolite, Triadimenol. testqual.comeurl-pesticides.eu This requires analytical methods capable of accurately quantifying both substances.
Structure Activity Relationship Sar Studies of Triadimenol a and Its Stereoisomers
Correlations Between Stereochemistry and Fungicidal Efficacy
The biological activity of Triadimenol (B1683232) is highly dependent on its stereochemistry. nih.govresearchgate.netacs.org The fungicidal efficacy differs significantly among the four stereoisomers. Diastereomer A, which is a racemic mixture of the (1R,2S) and (1S,2R) enantiomers, is responsible for the potent inhibition of ergosterol (B1671047) biosynthesis in pathogenic fungi. fao.orgfao.org
| Stereoisomer | Diastereomer | Configuration | Relative Fungicidal Efficacy |
| Triadimenol A | Threo | (1R,2S) / (1S,2R) | Major contributor to fungicidal activity. fao.orgfao.org |
| (1S,2R) | Exceptionally high potency (up to 1000x more active). michberk.comresearchgate.net | ||
| Triadimenol B | Erythro | (1R,2R) / (1S,2S) | Lower fungicidal activity; exhibits plant growth regulator effects. fao.orgfao.org |
Molecular Modeling and Computational Chemistry Approaches
Computational methods are pivotal in understanding the structure-activity relationships of this compound at a molecular level. These approaches provide insights into its mechanism of action and the structural basis for its fungicidal activity.
Triadimenol, like other azole fungicides, functions by inhibiting the cytochrome P450-dependent enzyme 14α-sterol demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi. ontosight.airsc.org Molecular modeling studies have been employed to predict the binding orientation of Triadimenol within the active site of CYP51.
Homology modeling of the CYP51 enzyme from the wheat pathogen Mycosphaerella graminicola has provided a structural rationale for Triadimenol's activity and the emergence of resistance. plos.orgnih.govnih.gov In the wild-type enzyme, the Triadimenol molecule is positioned within the binding pocket, where its triazole ring nitrogen interacts with the heme iron of the enzyme, a characteristic binding mode for azole fungicides. researchgate.net The model predicts that the 4-chlorophenyl group of Triadimenol is oriented towards specific amino acid residues. For instance, the chloride group is predicted to form a weak hydrogen bond with the residue Tyrosine 137 (Y137). plos.orgresearchgate.net Mutations in the CYP51 gene, such as the Y137F substitution (where tyrosine is replaced by phenylalanine), have been shown to confer resistance to Triadimenol, and molecular models attribute this to the loss of this key interaction, leading to reduced binding affinity and sensitivity. plos.orgnih.govnih.gov
| Feature | Description | Reference |
| Target Enzyme | Cytochrome P450 14α-sterol demethylase (CYP51) | ontosight.airsc.org |
| Binding Interaction | Triazole nitrogen coordinates with the heme iron in the active site. | researchgate.net |
| Key Residue Interaction | The chloride of the 4-chlorophenyl group forms a predicted weak hydrogen bond with Tyrosine 137 (Y137) in wild-type M. graminicola CYP51. | plos.orgresearchgate.net |
| Resistance Mechanism | The Y137F mutation leads to a loss of the hydrogen bond, reducing binding affinity and causing resistance. | nih.govnih.gov |
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been utilized to investigate the electronic structure and vibrational properties of Triadimenol. dartmouth.edu These studies help in understanding the molecule's intrinsic properties and how it interacts with its environment.
DFT-based analyses have been used to simulate the infrared (IR) and Raman spectra of Triadimenol, showing good agreement with experimental data. dartmouth.edu Such studies provide detailed vibrational assignments for the functional groups within the molecule. dartmouth.edu Furthermore, DFT has been used to study the interaction of Triadimenol with metal surfaces, such as silver nanoparticles, revealing that the triazole group interacts directly with the surface. researchgate.net
In the context of developing new derivatives, DFT calculations have been applied to study Cu(II) complexes of Triadimenol. rsc.orgrsc.orgnih.gov These theoretical investigations help to explain the enhanced antifungal activity observed in the metal complexes. rsc.orgnih.gov Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—helps to determine charge transfer within the molecule and predict its reactivity. researchgate.netmdpi.com These computational approaches are valuable for rationalizing structure-activity relationships and guiding the design of new, more effective fungicide analogues. mdpi.commdpi.com
Impact of Substituent Modifications on Biological Activity
Modifying the chemical structure of Triadimenol by altering its substituent groups has a significant impact on its biological activity. SAR studies involving the synthesis of novel analogues aim to enhance fungicidal potency or introduce other desirable properties.
One study investigated the effect of replacing the tert-butyl group of Triadimenol with a ferrocene (B1249389) group. tandfonline.comresearchgate.net Ferrocene is an organometallic compound known for its stability and unique electrochemical properties. The resulting ferrocene-containing analogues of Triadimenol were synthesized and evaluated for their biological activity.
The bioassays revealed that these ferrocene-substituted analogues were inactive against various fungi, indicating that the tert-butyl group is critical for the antifungal activity of Triadimenol. tandfonline.comresearchgate.net However, these novel compounds did exhibit promising plant growth regulatory activity, a characteristic also seen to a lesser extent in the parent Triadimenol B diastereomer. tandfonline.comresearchgate.net This research demonstrates that even a single modification to a key substituent can dramatically shift the biological profile of the molecule, eliminating its primary fungicidal action while potentially enhancing secondary activities. This underscores the rigid structural requirements for Triadimenol's interaction with the fungal CYP51 enzyme. nih.gov
| Modification | Parent Compound | Analogue | Impact on Antifungal Activity | Impact on Other Biological Activity | Reference |
| Replacement of tert-butyl group with ferrocene group | Triadimenol | Ferrocene-analogue of Triadimenol | Loss of activity against tested fungi. | Showed promising plant growth regulatory activity. | tandfonline.comresearchgate.netresearchgate.net |
Advanced Research Directions and Future Perspectives
Development of Novel Triadimenol (B1683232) A Derivatives with Enhanced Efficacy or Reduced Environmental Impact
The development of new fungicidal compounds is a dynamic area of research, driven by the need to combat pathogen resistance and minimize environmental impact. acs.org Scientists are actively designing and synthesizing novel 1,2,4-triazole (B32235) derivatives. mdpi.commdpi.com These efforts often involve introducing different chemical moieties to the core triazole structure to enhance fungicidal activity against a wide range of plant pathogens. mdpi.commdpi.com For instance, the incorporation of oxime ether and phenoxy pyridine (B92270) moieties has yielded compounds with high fungicidal activities. mdpi.com Similarly, the synthesis of thymol (B1683141) derivatives with a 1,2,3-triazole component has shown promise against fungal pathogens like Fusarium solani. acs.org The goal is to create derivatives with high selectivity, low dosage requirements, and a reduced environmental footprint. mdpi.com
Understanding Complex Interactions in Agricultural Ecosystems
The application of fungicides like Triadimenol is not an isolated event but rather an interaction with a complex web of organisms and environmental factors.
Influence on Non-Target Microorganisms in Soil
Triazole fungicides, including Triadimenol, can exert a range of effects on non-target soil microorganisms, which are crucial for soil health and nutrient cycling. mdpi.comspornadosampler.com The impact of these fungicides is often dose-dependent, with higher concentrations generally leading to a decrease in the soil microbial population and enzymatic activities. mdpi.comresearchgate.net
Research has shown that triazoles can alter the structure of microbial communities in the soil. mdpi.com Some studies indicate that while bacterial communities might show minimal changes, fungal communities can be strongly affected by triazole fungicide exposure. biorxiv.org For example, the application of triazoles can lead to a decrease in the abundance of dominant fungal taxa. biorxiv.org Conversely, some bacteria have been identified that can degrade triazole fungicides, suggesting a potential for bioremediation. jmb.or.kr
Table 1: Effects of Triazole Fungicides on Soil Microorganisms
| Triazole Fungicide | Effect on Soil Microbial Population | Effect on Microbial Community Structure | Reference |
|---|---|---|---|
| Tebuconazole (B1682727) | Decrease | Altered | mdpi.com |
| Propiconazole (B1679638) | Decrease | Altered | mdpi.com |
| Triadimefon (B1683231) | Long-term inhibition of bacteria | Altered | preprints.org |
This table is interactive and provides a summary of research findings. Please note that effects can be dose-dependent and vary with soil type.
Bioavailability and Bioaccessibility Studies of Triadimenol A in Environmental Matrices
Understanding the bioavailability and bioaccessibility of this compound in soil and water is critical for assessing its environmental risk. Triadimenol is known to be metabolized in soil, with degradation involving hydrolytic cleavage. scbt.com The persistence of its diastereoisomers can vary significantly, with half-lives in sandy loam ranging from 110 to 375 days. scbt.com The compound is expected to have moderate to low mobility in soil. nih.gov
The biotransformation of Triadimefon, a related triazole, to Triadimenol in soil is an important factor influencing exposure. researchgate.netlacertilia.de This transformation is microbially driven and can be enantioselective, meaning different stereoisomers are produced at different rates. researchgate.net This has significant implications for risk assessment, as the stereoisomers of Triadimenol can exhibit different toxicities. researchgate.netusask.ca
Application of Omics Technologies (Genomics, Proteomics) in Resistance Studies
The emergence of fungicide resistance is a major challenge in agriculture. plantarchives.org "Omics" technologies, such as genomics and proteomics, are powerful tools for understanding the molecular mechanisms behind this resistance. frontiersin.orgnih.gov
Genome-wide association studies (GWAS) are being used to identify genetic variations, such as single nucleotide polymorphisms (SNPs), associated with triazole resistance in fungal pathogens like Aspergillus fumigatus. nih.govnih.gov These studies have successfully identified mutations in the cyp51A gene, the target of triazole fungicides, as a key resistance mechanism. nih.govmdpi.com However, research is also uncovering non-cyp51A-mediated resistance mechanisms, highlighting the complexity of resistance evolution. nih.govusda.gov
Transcriptomics (RNAseq) and proteomics can reveal changes in gene expression and protein levels associated with resistance, providing a more complete picture of the cellular response to fungicide exposure. frontiersin.org These approaches can identify the upregulation of efflux pumps that actively remove the fungicide from the cell, another important resistance strategy. frontiersin.org
Integrated Risk Assessment Methodologies for Chiral Fungicides in the Environment
Triadimenol is a chiral molecule, meaning it exists as different stereoisomers (enantiomers and diastereomers) that are mirror images of each other. herts.ac.uk These stereoisomers can have different biological activities and toxicities. nih.govsciengine.com Therefore, an integrated risk assessment that considers the enantioselective behavior of chiral fungicides is crucial for accurate environmental evaluation. acs.orgmdpi.com
Recent advancements in analytical chemistry, particularly stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS), allow for the measurement of individual enantiomers in environmental samples. worktribe.com This is essential for understanding the environmental fate and toxicity of each stereoisomer. worktribe.comresearchgate.net Risk assessments for chiral fungicides like triticonazole (B1683677) and hexaconazole (B1673136) have demonstrated that different enantiomers can have varying levels of toxicity to non-target organisms. acs.orgsigmaaldrich.com This highlights the need to move beyond assessing the racemic mixture and towards an enantiomer-specific risk assessment. nih.govacs.org
Sustainable Agricultural Practices and Fungicide Use Strategies
The long-term sustainability of agriculture requires a move towards more integrated and environmentally conscious pest management strategies. spornadosampler.comresearcherslinks.com This involves minimizing the reliance on synthetic fungicides and incorporating a range of other practices. numberanalytics.comagritechtomorrow.com
Integrated Pest Management (IPM) is a key strategy that combines various control methods, including the use of resistant crop varieties, cultural practices, and biological control agents, to manage diseases and reduce the need for chemical interventions. farmonaut.comunl.edu When fungicides are necessary, their use should be optimized through practices like proper timing of application, rotation of fungicides with different modes of action to manage resistance, and using the correct application techniques to minimize environmental contamination. numberanalytics.comagrogreat.com
Furthermore, there is growing interest in the development and use of biological fungicides and other natural alternatives to synthetic chemicals. researcherslinks.comnumberanalytics.com These approaches, as part of a comprehensive IPM program, can contribute to a more sustainable and resilient agricultural system. spornadosampler.comfarmonaut.com
Q & A
Q. What are the primary environmental concerns associated with Triadimenol, and which methodologies effectively degrade it in wastewater?
Triadimenol is classified as an endocrine-disrupting compound (EDC) due to its persistence and toxicity in aquatic ecosystems . Advanced oxidation processes (AOPs), such as the photo-Fenton reaction, are highly effective for its degradation. Key parameters include Fe²⁺ (1–5 mg/L) and H₂O₂ (20–120 mg/L) concentrations, which influence pseudo-first-order degradation kinetics. Complete mineralization (>80% DOC removal) is achievable after 3 hours of UV illumination .
Q. How can Triadimenol residues in crops like pineapple be accurately quantified?
Solid-liquid extraction with low-temperature partitioning (SLE-LTP) coupled with gas chromatography and electron capture detection (GC-ECD) is optimized for residue analysis. Method validation includes recovery rates >85% and detection limits <0.01 mg/kg. Homogenization mode (e.g., vortex vs. ultrasonication) and solvent selection (e.g., acetonitrile) are critical for extraction efficiency .
Q. What are the regulatory data requirements for Triadimenol’s reregistration under EPA guidelines?
The US EPA mandates studies on stability, pH, partition coefficient (log Kow), and acute/subchronic neurotoxicity in rodents. Required toxicology studies include:
Q. How does Triadimenol behave in soil ecosystems, and what are its combined effects with other fungicides?
Triadimenol disrupts soil microbial communities by reducing dehydrogenase activity and fungal biodiversity. Combined application with spiroxamine and tebuconazole exacerbates soil toxicity, measured via microbial biomass carbon (MBC) and soil respiration assays. Threshold doses for minimal ecological impact should be determined using dose-response models .
Advanced Research Questions
Q. How can multivariate experimental design optimize Triadimenol degradation parameters in AOPs?
Central composite design (CCD) identifies optimal Fe²⁺ and H₂O₂ concentrations for degradation efficiency. For example:
| Parameter | Optimal Range | Effect on Degradation |
|---|---|---|
| Fe²⁺ | 1.2–5 mg/L | Linear acceleration |
| H₂O₂ | 35–120 mg/L | Quadratic interaction |
| Response surface models predict 86.57% Triadimenol degradation and 91.2% DOC removal under optimized conditions . |
Q. What molecular mechanisms underlie Triadimenol’s chiral recognition and enantiomer separation?
Chiral separation using carboxymethyl-β-cyclodextrin (CM-β-CD) in capillary electrophoresis relies on hydrophobic interactions and hydrogen bonding. Molecular docking simulations reveal binding energies correlate with resolution (R² > 0.85). Predictive models enable enantioseparation of analogs without experimental trials .
Q. How do metal ions (Ca²⁺, Mg²⁺) modulate Triadimenol’s interaction with DNA?
Fluorescence quenching and UV-vis spectroscopy show Triadimenol intercalates into calf thymus DNA (ctDNA). Metal ions enhance binding affinity up to Kbind = 2.8 × 10⁴ M⁻¹ via competitive displacement of ethidium bromide. DNA melting temperature (ΔTm = +4.2°C) confirms stabilization .
Q. What experimental approaches assess fungicide resistance to Triadimenol in plant pathogens?
Resistance in Pyrenophora teres (barley net blotch) is evaluated using agar dilution assays with triadimenol concentrations (0.05–5 mg/L). Colony growth inhibition (<50% at 0.5 mg/L) indicates resistance. Molecular markers (e.g., SdhB mutations) are identified via sequencing and homology modeling .
Q. How do field conditions influence Triadimenol’s degradation kinetics and metabolite persistence?
Triadimefon (parent compound) degrades to Triadimenol in crops like barley with first-order kinetics (k = 0.12 day⁻¹). Post-harvest, residues in pineapple flesh remain low (<0.1 mg/kg), but peel residues reach 3.8 mg/kg. Photodegradation half-lives differ: Triadimefon (t½ = 10–12 h) vs. Triadimenol (t½ = 36 h) .
Q. What methodologies validate Triadimenol’s detoxification during mineralization?
Toxicity assays using Vibrio fisheri bioluminescence inhibition (Microtox®) confirm detoxification. Post-treatment, inhibition drops from 40% (initial) to 0% after 2 hours of UV/photo-Fenton. DOC removal (>80%) and LC-MS/MS identify non-toxic byproducts (e.g., carboxylic acids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
